Technical Documentation Center

Tracid red 2BS Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Tracid red 2BS
  • CAS: 57741-47-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Tracid Red 2BS (Acid Red 266)

For Researchers, Scientists, and Drug Development Professionals Foreword As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on the synthetic azo dye, Tracid Red 2BS, also...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on the synthetic azo dye, Tracid Red 2BS, also known as Acid Red 266. This document moves beyond a simple recitation of facts, aiming instead to provide a deep, mechanistic understanding of its chemical nature, synthesis, and analysis. The protocols and data presented herein are curated to be self-validating, grounded in established scientific principles, and supported by authoritative references. It is my hope that this guide will serve as an invaluable resource for researchers in materials science, analytical chemistry, and toxicology.

Core Identity and Chemical Structure

Tracid Red 2BS is a synthetic monoazo dye characterized by its vibrant red hue. It is primarily utilized in the textile industry for dyeing protein-based fibers such as wool and silk, as well as polyamides like nylon. Its chemical structure features a sulfonated naphthalene ring system linked to a substituted phenyl ring via an azo bridge. The presence of sulfonic acid groups imparts water solubility, a key characteristic of acid dyes, enabling their application from aqueous solutions.

The definitive chemical identity of Tracid Red 2BS is established by its CAS Number: 57741-47-6.[1][2] Its IUPAC name is sodium 6-amino-5-[[4-chloro-2-(trifluoromethyl)phenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate.[3]

Chemical Structure Diagram

The molecular structure of Tracid Red 2BS is depicted below. The trifluoromethyl and chloro substituents on the phenyl ring, along with the amino, hydroxyl, and sulfonate groups on the naphthalene ring system, all contribute to the dye's specific color and dyeing properties.

Caption: Chemical Structure of Tracid Red 2BS (Acid Red 266).

Molecular and Physicochemical Properties

The molecular properties of Tracid Red 2BS are summarized in the table below. These properties are crucial for understanding its behavior in solution, its interaction with substrates, and its analytical characterization.

PropertyValueReference
Molecular Formula C₁₇H₁₀ClF₃N₃NaO₄S[1][4]
Molecular Weight 467.78 g/mol [1][2]
Appearance Dark brownish-red powder[5]
Solubility Slightly soluble in water[5]
CAS Number 57741-47-6[1][4]
Synonyms Acid Red 266, C.I. 17101[2]

Synthesis of Tracid Red 2BS

The synthesis of Tracid Red 2BS is a classic example of azo dye production, involving a two-step process: diazotization followed by azo coupling.[2][6]

Synthesis Pathway

Synthesis_Pathway cluster_0 Step 1: Diazotization cluster_1 Step 2: Azo Coupling A 4-Chloro-2-(trifluoromethyl)benzenamine C Diazonium Salt Intermediate A->C Diazotization B Sodium Nitrite (NaNO₂) Hydrochloric Acid (HCl) 0-5 °C D 6-Amino-4-hydroxynaphthalene-2-sulfonic acid F Tracid Red 2BS (Acid Red 266) C->F D->F Azo Coupling E Acidic Conditions

Caption: Synthesis pathway of Tracid Red 2BS.

Detailed Experimental Protocol: Synthesis of Tracid Red 2BS

This protocol outlines the laboratory-scale synthesis of Tracid Red 2BS.

Step 1: Diazotization of 4-Chloro-2-(trifluoromethyl)benzenamine

  • In a beaker, dissolve a specific molar equivalent of 4-Chloro-2-(trifluoromethyl)benzenamine in a solution of hydrochloric acid and water.

  • Cool the mixture to 0-5 °C in an ice bath with continuous stirring. Maintaining this low temperature is critical to ensure the stability of the diazonium salt intermediate.[4]

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the amine solution. The reaction is exothermic, and the temperature should be carefully monitored and maintained within the 0-5 °C range.

  • Continue stirring for approximately 30 minutes after the addition is complete to ensure the full conversion to the diazonium salt.

Step 2: Azo Coupling with 6-Amino-4-hydroxynaphthalene-2-sulfonic acid

  • In a separate beaker, dissolve a molar equivalent of 6-Amino-4-hydroxynaphthalene-2-sulfonic acid in an acidic aqueous solution.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the freshly prepared, cold diazonium salt solution from Step 1 to the solution of the coupling component with vigorous stirring.

  • The coupling reaction is typically rapid, indicated by the formation of a deep red precipitate.

  • Continue to stir the reaction mixture for several hours to ensure the completion of the coupling reaction.

  • Isolate the Tracid Red 2BS precipitate by filtration.

  • Wash the product with cold water to remove any unreacted starting materials and by-products.

  • Dry the final product in a vacuum oven at a low temperature.

Analytical Methodologies

The analysis of Tracid Red 2BS is essential for quality control, environmental monitoring, and research purposes. A combination of spectroscopic and chromatographic techniques is typically employed.

Spectroscopic Analysis

UV-Visible Spectroscopy:

UV-Vis spectroscopy is a fundamental technique for the quantitative analysis of dyes. Tracid Red 2BS exhibits characteristic absorption maxima in the visible region of the electromagnetic spectrum, which is responsible for its red color. The aggregation behavior of Acid Red 266 in aqueous solutions has been studied using UV/Vis spectroscopy, where changes in the absorption spectra can be used to model monomer-dimer equilibria.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

FT-IR spectroscopy is used to identify the functional groups present in the Tracid Red 2BS molecule. Characteristic peaks for N-H (amino group), O-H (hydroxyl group), S=O (sulfonate group), C-F (trifluoromethyl group), and the N=N azo bond can be observed, confirming the chemical structure.

Chromatographic Separation

High-Performance Liquid Chromatography (HPLC):

HPLC is a powerful technique for the separation, identification, and quantification of Tracid Red 2BS. A reversed-phase HPLC method with a C18 column is commonly used for the analysis of azo dyes.[7][8]

Experimental Protocol: HPLC-UV Analysis of Tracid Red 2BS

  • Instrumentation: An HPLC system equipped with a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol). The gradient is optimized to achieve good separation of the dye from any impurities.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: The UV-Vis detector is set to the wavelength of maximum absorbance (λmax) of Tracid Red 2BS in the mobile phase.

  • Sample Preparation: A stock solution of Tracid Red 2BS is prepared in a suitable solvent (e.g., water or methanol) and then diluted to the desired concentration range for analysis. Samples should be filtered through a 0.45 µm syringe filter before injection.

  • Quantification: A calibration curve is generated by plotting the peak area against the concentration of a series of standard solutions. The concentration of Tracid Red 2BS in an unknown sample can then be determined from this curve.

Toxicological Profile

The toxicological assessment of azo dyes is of significant importance due to their widespread use and potential for human and environmental exposure.

General Toxicology of Azo Dyes

Azo dyes themselves generally exhibit low acute toxicity.[9] However, the primary toxicological concern arises from the potential for reductive cleavage of the azo bond (-N=N-) to form aromatic amines, some of which are known or suspected carcinogens.[9][10] This cleavage can occur through the action of azoreductase enzymes produced by intestinal bacteria or in the liver.[10]

Specific Information for Tracid Red 2BS (Acid Red 266)

Specific toxicological data for Tracid Red 2BS is limited in publicly available literature. However, based on its structure, the potential for the formation of 4-Chloro-2-(trifluoromethyl)benzenamine and an amino-substituted naphthalenesulfonic acid derivative upon azo bond reduction should be considered in a risk assessment. The starting material, 4-aminoazobenzene, used in the synthesis of some azo dyes, is a known carcinogen.[10]

A Material Safety Data Sheet (MSDS) for Acid Red 266 indicates that it may be harmful if swallowed and can cause eye, skin, and respiratory irritation.[1]

Environmental Fate and Degradation

The release of azo dyes into the environment is a significant concern due to their color, persistence, and potential toxicity. The degradation of these compounds can occur through various biotic and abiotic processes.

Biodegradation of Sulfonated Azo Dyes

The biodegradation of sulfonated azo dyes like Tracid Red 2BS is typically a two-step process:

  • Anaerobic Reduction: Under anaerobic conditions, microorganisms can reductively cleave the azo bond, leading to the decolorization of the dye and the formation of aromatic amines.[5]

  • Aerobic Degradation: The resulting aromatic amines may then be further degraded by other microorganisms under aerobic conditions.[5]

The complete mineralization of sulfonated azo dyes is often challenging due to the stability of the aromatic rings and the presence of the sulfonate groups.

Experimental Protocol: Study of Biodegradation

This protocol provides a general framework for assessing the biodegradation of Tracid Red 2BS by a microbial consortium.

  • Inoculum Preparation: Obtain a microbial consortium from a relevant environmental source, such as activated sludge from a wastewater treatment plant.

  • Experimental Setup:

    • Prepare a mineral salts medium containing Tracid Red 2BS as the sole carbon and energy source.

    • Inoculate the medium with the microbial consortium.

    • Set up both anaerobic and aerobic experimental conditions. Anaerobic conditions can be achieved by sparging the medium with nitrogen gas and sealing the flasks. Aerobic conditions are maintained by continuous shaking to ensure sufficient oxygen supply.

    • Include control flasks containing the dye and medium without the inoculum to account for any abiotic degradation.

  • Monitoring:

    • Periodically withdraw samples from the flasks.

    • Monitor the decolorization of the dye by measuring the absorbance at its λmax using a UV-Vis spectrophotometer.

    • Analyze the degradation products by techniques such as HPLC or LC-MS to identify the aromatic amines and other intermediates formed.

  • Data Analysis:

    • Calculate the percentage of decolorization over time.

    • Identify the degradation pathway by characterizing the intermediates.

Applications

The primary application of Tracid Red 2BS is in the dyeing of various materials, leveraging its properties as an acid dye.

  • Textile Industry: It is extensively used for dyeing wool, silk, and nylon fabrics, providing a vibrant and lightfast red color.[2]

  • Leather and Paper Industries: Tracid Red 2BS can also be used for coloring leather and paper products.

  • Research: Due to its well-defined chemical structure, it can be used as a model compound in studies related to dye aggregation, dye-fiber interactions, and the development of advanced wastewater treatment technologies.

Conclusion

Tracid Red 2BS (Acid Red 266) is a commercially important synthetic azo dye with a well-characterized chemical structure and properties. Its synthesis is based on established diazotization and azo coupling reactions. While its primary application lies in the textile industry, its presence in industrial effluents necessitates a thorough understanding of its analytical determination, toxicological profile, and environmental fate. This guide has provided a comprehensive overview of these aspects, including detailed experimental protocols, to support researchers and professionals in their work with this compound. Further research into the specific toxicology and advanced degradation pathways of Tracid Red 2BS is warranted to ensure its safe and sustainable use.

References

  • World dye variety. (2012, June 4). Acid Red 266. Retrieved from [Link]

  • Hau, W., Haug, W., & Kudlich, M. (1991). Integrated and sequential anaerobic/aerobic biodegradation of azo dyes. Wageningen University Research.
  • Haug, W., Schmidt, A., Nörtemann, B., Hempel, D. C., Stolz, A., & Knackmuss, H. J. (1991). Mineralization of the sulfonated azo dye Mordant Yellow 3 by a 6-aminonaphthalene-2-sulfonate-degrading bacterial consortium. Applied and Environmental Microbiology, 57(11), 3144–3149.
  • Chemistry Education. (n.d.). Synthesis of an Azo Dye: Sudan 1. Retrieved from [Link]

  • van der Zee, F. P. (2002). Integrated and sequential anaerobic/aerobic biodegradation of azo dyes. Wageningen University.
  • Royal Society of Chemistry. (n.d.). The microscale synthesis of azo dyes. Retrieved from [Link]

  • University of New Brunswick. (n.d.). The Synthesis of Azo Dyes. Retrieved from [Link]

  • Benkhaya, S., M'rabet, S., & El Harfi, A. (2020). Classifications, properties, recent synthesis and applications of azo dyes. Heliyon, 6(1), e03271.
  • El-Shishtawy, R. M., Al-Amshany, Z. M., & Asiri, A. M. (2020). A Facile Synthesis with One Step of Disperse Azo Dyes to be Applied as Nano-Inks in Textile Printing. Polymers, 12(12), 2975.
  • Lingxian Chemical. (2026, March 16). Sodium 6-Amino-5-{(E)-[4-Chloro-2-(Trifluoromethyl)Phenyl]Diazenyl}-4-Hydroxynaphthalene-2-Sulfonate. Retrieved from [Link]

  • Shrestha, D., et al. (2022). DEGRADATION OF AZO DYE BY DYE-DEGRADING BACTERIA. Journal of College of Medical Sciences-Nepal, 18(2), 143-148.
  • Singh, R. L., Singh, P. K., & Singh, R. P. (2024). Characterization and optimization of azo dyes degrading microbes isolated from textile effluent. Scientific Reports, 14(1), 1-17.
  • Srinivasan, M., & Sadasivam, S. K. (2022). Biodecolorization and degradation of textile azo dyes using Lysinibacillus sphaericus MTCC 9523. Frontiers in Microbiology, 13, 969960.
  • J, D. P., & P, J. (2017). Optimization Of Process Conditions For Effective Degradation Of Azo Blue Dye By Streptomyces Djp15. Journal of Pure and Applied Microbiology, 11(4), 2029-2037.
  • Olvera-Vargas, J. A., et al. (2022). The decolorization and degradation of azo dyes by two Stenotrophomonas strains isolated from textile effluent (Tepetitla, Mexico). PeerJ, 10, e13840.
  • Hunger, K. (2005). Toxicology and toxicological testing of colorants.
  • Anliker, R., & Steinle, D. (1988). On the Toxicology and Ecology of Organic Colorants. CHIMIA, 42(7-8), 241-244.
  • Scientific Committee on Cosmetic Products and Non-Food Products intended for Consumers. (2002). Opinion of the SCCNFP on the safety review of the use of certain azo dyes in cosmetic products. European Commission.
  • Nabais, P. (2011). High performance liquid chromatography with diode array detector and coupled mass detection analysis of early synthetic dyes. RUN.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Acid Red 1 on BIST A Column. Retrieved from [Link]

  • Tadesse, B., et al. (2022). Method Validation and Characterization of Red Pigment in Beta vulgaris Peels and Pomaces by HPLC-UV and UHPLC-MS/MS.
  • Vlase, L., et al. (2011). DEVELOPMENT AND VALIDATION OF AN HPLC-UV METHOD FOR DETERMINATION OF SYNTHETIC FOOD COLORANTS. Revue Roumaine de Chimie, 56(7), 719-725.

Sources

Exploratory

Comprehensive Technical Guide: Absorption Spectrum, Maximum Wavelength, and Physicochemical Profiling of Tracid Red 2BS

An in-depth technical analysis of the absorption spectrum, maximum wavelength ( λmax​ ), and physicochemical behavior of Tracid Red 2BS (also known as Acid Red 266). Executive Summary Tracid Red 2BS (C.I.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of the absorption spectrum, maximum wavelength ( λmax​ ), and physicochemical behavior of Tracid Red 2BS (also known as Acid Red 266).

Executive Summary

Tracid Red 2BS (C.I. Acid Red 266) is a synthetic, fluorine-containing monoazo dye extensively utilized in textile dyeing, biological staining, and advanced functional materials such as dye-sensitized solar cells[1][2]. For researchers and application scientists, understanding the precise photophysical properties of this dye—specifically its absorption spectrum and concentration-dependent aggregation behavior—is critical for optimizing assay sensitivity, ensuring reproducible staining, and engineering stable optical materials.

This whitepaper provides an authoritative breakdown of the spectral characteristics of Tracid Red 2BS, detailing the mechanistic causality behind its maximum absorption wavelength ( λmax​ ) at ~498 nm [] and outlining a self-validating protocol for spectral profiling.

Physicochemical and Structural Profiling

The photophysical behavior of Tracid Red 2BS is intrinsically linked to its molecular architecture. The dye features a highly conjugated azo core (-N=N-) coupled with a hydroxyl group and a trifluoromethyl (-CF 3​ ) moiety. The hydroxyl group exerts a strong polarizing effect on the molecule's UV-Vis absorption, while the electron-withdrawing nature of the -CF 3​ group enhances the photostability of the chromophore[4][5].

Table 1: Core Physicochemical Properties
ParameterSpecification
Common Synonyms Acid Red 266, Concorde Acid Red 2BSA, Weak Acid Red 2BS[5][6]
CAS Registry Number 57741-47-6[1]
Molecular Formula C 17​ H 10​ ClF 3​ N 3​ NaO 4​ S[1]
Molecular Weight 467.78 g/mol [1][7]
Structural Class Anionic monoazo dye (Fluorine-containing)[6]
Water Solubility Soluble (approx. 248 mg/L at 25°C)[1]

Spectral Characteristics: Absorption Spectrum and λmax​

The Monomeric Absorption Maximum

In dilute aqueous solutions (< 10 µM), Tracid Red 2BS exists predominantly in its monomeric state. Under these conditions, the dye exhibits a distinct, primary absorption band in the visible spectrum with a maximum wavelength ( λmax​ ) of approximately 498 nm []. This peak corresponds to the π→π∗ electronic transition within the extended conjugated system of the azo-naphthalene backbone.

Concentration-Dependent Aggregation and Hypsochromic Shift

As the concentration of the dye increases, the absorption spectrum undergoes a measurable transformation. The planar aromatic rings of Tracid Red 2BS have a strong thermodynamic propensity to stack face-to-face, driven by π−π interactions and hydrophobic effects.

According to Kasha’s exciton coupling theory, this parallel stacking forms H-aggregates . The formation of H-aggregates causes the allowed electronic transition to shift to a higher energy state, resulting in a hypsochromic shift (blue shift) of the absorption maximum[8].

Table 2: Thermodynamic Parameters of Aggregation at 20°C
Matrix ConditionDimerization Constant ( KD​ )Mechanistic Causality
Pure Water 20,000 ± 3,000 L/molBaseline π−π stacking limited by electrostatic repulsion of SO 3−​ groups.
0.05 M NaCl 43,000 ± 4,000 L/molDebye-Hückel screening by Na + neutralizes anionic repulsion, doubling the aggregation tendency.

Data derived from the combined UV/Vis and Static Light Scattering studies by Neumann et al. (Langmuir, 2001)[8].

G M Monomeric State (λmax ≈ 498 nm) E Debye-Hückel Screening (Na+ neutralizes SO3-) M->E Addition of Electrolyte D H-Aggregate Formation (Face-to-Face π-π Stacking) M->D Concentration > 10 µM E->D Lowers energy barrier S Hypsochromic Shift (Blue-shifted absorption) D->S Exciton Coupling Theory

Caption: Mechanistic pathway of Tracid Red 2BS aggregation and resulting hypsochromic shift.

Standardized Experimental Protocol: Spectral Profiling

To accurately determine the λmax​ and calculate the dimerization constant ( KD​ ) of Tracid Red 2BS, the following self-validating protocol must be employed. This workflow relies on detecting deviations from the Beer-Lambert law.

Materials Required
  • Tracid Red 2BS powder (Purity >97%)[8].

  • Ultrapure water (UPW, 18.2 MΩ·cm).

  • Sodium chloride (NaCl, analytical grade)[8].

  • Double-beam UV-Vis spectrophotometer (e.g., Perkin-Elmer Lambda series)[8].

  • 1 cm path-length quartz cuvettes.

Step-by-Step Methodology

Phase 1: Stock Preparation & Matrix Control

  • Gravimetric Preparation: Accurately weigh Tracid Red 2BS and dissolve it in UPW to create a 1.0 mM stock solution. Causality: High-concentration stocks minimize weighing errors. Store in an amber flask to prevent potential photo-oxidation.

  • Matrix Adjustment: Prepare a parallel stock utilizing 0.05 M NaCl as the solvent. Causality: The electrolyte introduces Na + ions that screen the electrostatic repulsion between the anionic sulfonate groups of the dye molecules, deliberately inducing aggregation for comparative study[8].

Phase 2: Serial Dilution & Spectral Acquisition 3. Gradient Creation: Prepare a precise dilution series ranging from 5 µM to 250 µM for both the pure water and the NaCl matrices. 4. Instrument Calibration: Power on the double-beam UV-Vis spectrophotometer. Set the spectral bandwidth to 1 nm and the scan rate to 60 nm/min[8]. Place the pure solvent (UPW or 0.05 M NaCl) in the reference beam to dynamically correct for solvent absorbance and light source fluctuations. 5. Scanning: Scan each sample from 350 nm to 700 nm. Record the absorbance at the peak wavelength ( λmax​≈498 nm)[].

Phase 3: Data Validation & Deconvolution 6. Isosbestic Point Verification: Overlay the normalized spectra. The presence of a clear isosbestic point validates that the system exists as a simple two-state monomer/dimer equilibrium without higher-order multimer interference at these concentrations. 7. KD​ Calculation: Plot Absorbance vs. Concentration. At low concentrations (< 10 µM), the plot will be linear (following the Beer-Lambert law), representing the monomeric molar absorptivity ( ϵM​ ). At higher concentrations, the curve will deviate downwards. Use non-linear regression based on the monomer-dimer equilibrium model to extract the dimerization constant ( KD​ )[8].

G N1 1. Stock Solution Prep (1 mM Tracid Red 2BS) N2 2. Matrix Adjustment (Addition of 0.05 M NaCl) N1->N2 Screen ionic repulsion N3 3. Serial Dilution (5 µM to 250 µM range) N1->N3 Salt-free control N2->N3 Aggregation matrix N4 4. UV-Vis Scanning (350 nm - 700 nm) N3->N4 1 cm quartz cuvette N5 5. Isosbestic Validation (Confirm Monomer-Dimer Equilibrium) N4->N5 Overlay spectra N6 6. Spectral Deconvolution (Determine λmax & KD) N5->N6 Non-linear regression

Caption: Workflow for UV-Vis spectral analysis and aggregation profiling of Tracid Red 2BS.

Conclusion

The spectral integrity of Tracid Red 2BS is highly dependent on its local microenvironment. While its intrinsic maximum absorption wavelength ( λmax​ ) is anchored at 498 nm [], researchers must account for its strong tendency to form H-aggregates at concentrations above 10 µM, a phenomenon that is heavily exacerbated by the presence of electrolytes[8]. By utilizing the self-validating spectrophotometric protocols outlined above, scientists can accurately control for these variables, ensuring high-fidelity data in downstream applications.

References

  • Neumann, B., Huber, K., & Pollmann, P. (2001). "Combined Study of UV/Visible Spectroscopy and Static Light Scattering on the Aggregation Behavior of Acid Red 266 in Aqueous Solution." Langmuir, 17(10), 3131–3135. American Chemical Society. Available at:[Link]

Sources

Foundational

An In-depth Technical Guide on the Core Toxicological Profile and Environmental Impact of Acid Red 2BS

Introduction Acid Red 2BS, a monoazo dye, is a synthetic colorant utilized in various industrial applications. Its chemical structure, characterized by the presence of an azo bond (-N=N-), is central to both its coloring...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Acid Red 2BS, a monoazo dye, is a synthetic colorant utilized in various industrial applications. Its chemical structure, characterized by the presence of an azo bond (-N=N-), is central to both its coloring properties and its toxicological and environmental profile. This guide provides a comprehensive analysis of Acid Red 2BS, focusing on its potential health hazards and its fate and effects in the environment. For the purposes of this guide, Acid Red 2BS will be primarily identified as C.I. Acid Red 266, based on available chemical databases.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of Acid Red 2BS is fundamental to assessing its toxicological and environmental behavior.

PropertyValue
Chemical NameC.I. Acid Red 266
CAS Number57741-47-6[1]
Molecular FormulaC17H10ClF3N3NaO4S[1]
Molecular Weight467.78 g/mol [1]
AppearanceDark brown powder[1]
SolubilitySoluble in water[1]

Toxicological Profile

The toxicological assessment of azo dyes like Acid Red 2BS is of paramount importance due to their widespread use and potential for human exposure. The primary concern with many azo dyes is their potential to undergo reductive cleavage of the azo bond, leading to the formation of aromatic amines, which may have toxic, including carcinogenic, properties.[2]

Acute Toxicity

Acute toxicity studies are designed to evaluate the adverse effects that may occur shortly after the administration of a single dose of a substance. For many dyes, including analogs of Acid Red 2BS, the acute oral toxicity is generally low. For instance, a 28-day oral study in rats for a positional isomer of a related red dye metabolite showed no exposure-related adverse effects.

Genotoxicity and Mutagenicity

Genotoxicity assays are crucial for identifying substances that can damage genetic material. A key concern for azo dyes is their potential to become mutagenic after metabolic activation.

  • Ames Test (Bacterial Reverse Mutation Assay): This is a widely used method to assess the mutagenic potential of a chemical.[3] For many azo dyes, mutagenicity is observed only under reducing conditions, which facilitate the cleavage of the azo bond to release potentially mutagenic aromatic amines.[4]

  • Micronucleus Test: This in vivo test detects damage to chromosomes.[5] Some synthetic dyes have been shown to be toxic to erythrocyte series cells in the bone marrow of mice, as indicated by a decrease in the ratio of polychromatic to normochromatic erythrocytes.[5]

Carcinogenicity

Long-term carcinogenicity studies are essential for evaluating the cancer-causing potential of a substance. For some azo dyes, there is evidence of carcinogenicity in animal studies. For example, C.I. Acid Red 114, a bis-azo dye, has been shown to increase the incidence of tumors in rats and is classified as possibly carcinogenic to humans (Group 2B) by the International Agency for Research on Cancer (IARC).[4] The carcinogenicity of these dyes is often linked to their metabolic conversion to carcinogenic aromatic amines.[4]

Environmental Impact

The release of synthetic dyes into the environment is a significant concern due to their persistence, potential toxicity to aquatic life, and the aesthetic pollution of water bodies.

Environmental Fate

The environmental fate of Acid Red 2BS is determined by its persistence, mobility, and potential for bioaccumulation. Due to its solubility in water, it can be readily dispersed in aquatic environments. While some azo dyes are resistant to biodegradation under aerobic conditions, they can be degraded under anaerobic conditions.[6]

Ecotoxicity

Ecotoxicological studies are performed to assess the potential adverse effects of a substance on ecosystems.

  • Aquatic Toxicity: The toxicity of azo dyes to aquatic organisms can vary widely. Some studies on related red azo dyes have shown a range of acute toxicity values for aquatic life. It is important to assess the toxicity not only of the parent dye but also of its degradation products, which can sometimes be more toxic.[7]

Biodegradation and Remediation

The biodegradation of azo dyes is a key area of research for the remediation of dye-contaminated wastewater. This process typically involves a two-step approach:

  • Anaerobic Reduction: Under anaerobic conditions, microorganisms can reductively cleave the azo bond, leading to the decolorization of the dye and the formation of aromatic amines.[6]

  • Aerobic Degradation: The resulting aromatic amines can then be mineralized to carbon dioxide, water, and other simple inorganic compounds by other microorganisms under aerobic conditions.[6]

Several bacterial strains, such as Acinetobacter radioresistens, have been shown to be effective in degrading acid red dyes.[8]

Experimental Protocols

Ames Test (Bacterial Reverse Mutation Assay)

This protocol is a generalized procedure for conducting the Ames test.

  • Strain Selection: Use histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100).

  • Metabolic Activation: Prepare an S9 mix from the liver of rats induced with a substance like Aroclor 1254. This provides the metabolic enzymes necessary to activate chemicals to their mutagenic forms.

  • Test Procedure: a. To a test tube, add the test chemical at various concentrations, the bacterial culture, and either the S9 mix (for testing with metabolic activation) or a buffer (for testing without metabolic activation). b. Add molten top agar and pour the mixture onto a minimal glucose agar plate. c. Incubate the plates at 37°C for 48-72 hours.

  • Data Analysis: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

Aquatic Toxicity Testing with Daphnia magna

This protocol outlines a standard acute toxicity test using Daphnia magna.

  • Test Organisms: Use healthy, young Daphnia magna (<24 hours old).

  • Test Substance Preparation: Prepare a series of dilutions of Acid Red 2BS in a suitable culture medium.

  • Test Procedure: a. Place a specified number of daphnids (e.g., 10) into test chambers containing the different concentrations of the test substance. b. Include a control group with no test substance. c. Incubate under controlled conditions (e.g., 20 ± 2°C, 16-hour light/8-hour dark cycle) for 48 hours.

  • Data Analysis: Observe and record the number of immobilized daphnids at 24 and 48 hours. Calculate the EC50 (the concentration that causes immobilization in 50% of the daphnids).

Visualizations

Biodegradation_Pathway Acid Red 2BS Acid Red 2BS Aromatic Amines Aromatic Amines Acid Red 2BS->Aromatic Amines Anaerobic Reductive Cleavage (Azo Reductase) Mineralization Products (CO2, H2O, etc.) Mineralization Products (CO2, H2O, etc.) Aromatic Amines->Mineralization Products (CO2, H2O, etc.) Aerobic Degradation

Caption: Generalized anaerobic-aerobic biodegradation pathway of Acid Red 2BS.

Experimental_Workflow_Ames_Test cluster_preparation Preparation cluster_exposure Exposure cluster_incubation_analysis Incubation & Analysis A Test Compound Dilutions D Combine Compound, Bacteria, and S9 Mix A->D B Salmonella Culture B->D C S9 Mix (for metabolic activation) C->D E Pour onto Agar Plates D->E F Incubate at 37°C E->F G Count Revertant Colonies F->G H Analyze for Mutagenicity G->H

Caption: Workflow for the Ames Test to assess mutagenicity.

Conclusion

The available data on Acid Red 2BS and related azo dyes indicate a potential for adverse health and environmental effects. The primary toxicological concern is the metabolic reduction of the azo bond, which can lead to the formation of potentially harmful aromatic amines. Environmentally, the persistence and aquatic toxicity of these dyes are significant issues. Further research is needed to fully characterize the toxicological profile of Acid Red 2BS and to develop more effective and environmentally benign remediation strategies.

References

  • International Agency for Research on Cancer (IARC). (1993). CI Acid Red 114. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 57. Retrieved from [Link]

  • World Dye Variety. (2012, May 30). Acid Red 2. Retrieved from [Link]

  • Government of Canada. (2016, May 15). Screening Assessment Aromatic Azo and Benzidine-based Substance Grouping Certain Monoazo Pigments. Retrieved from [Link]

  • ChemBK. (2024, April 9). Concorde Acid Red 2BSA. Retrieved from [Link]

  • ETAD. (n.d.). Toxicology and toxicological testing of colorants. Retrieved from [Link]

  • Sykora, J. L., & Keleti, G. (1981). Examination of the potential mutagenicity and genotoxicity of some synthetic dyes. PubMed. Retrieved from [Link]

  • World Dye Variety. (2012, June 4). Acid Red 266. Retrieved from [Link]

  • Emperor Chem. (n.d.). Acid Red 361 - Acid Red 2B. Retrieved from [Link]

  • PhotochemCAD. (n.d.). Acid Red 2. Retrieved from [Link]

  • Singh, S., & Arora, A. (2015). Toxicity Assessment of Biologically Degraded Product of Textile Dye Acid Red G. ResearchGate. Retrieved from [Link]

  • National Toxicology Program. (1991). Toxicology and Carcinogenesis Studies of C.I. Acid Red 114 (CAS No. 6459-94-5) in F344/N Rats (Drinking Water Studies). PubMed. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2026, February 6). Regulatory Status of Color Additives. Retrieved from [Link]

  • Birceanu, O., & Sorenson, P. W. (2014). Toxicity of the azo dyes Acid Red 97 and Bismarck Brown Y to Western clawed frog (Silurana tropicalis). ResearchGate. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2026, February 6). Regulatory Status of Color Additives. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2026, February 6). Regulatory Status of Color Additives. Retrieved from [Link]

  • Kumar, S., & Singh, D. (2016). Biodegradation and Decolorization of Acid Red by Acinetobacter radioresistens. ResearchGate. Retrieved from [Link]

  • Mathur, N., & Bhatnagar, P. (2012). Review of the Mutagenicity of Textile Dye Products. Universal Journal of Environmental Research and Technology. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (2004). Analytical Methods. In Toxicological Profile for Strontium. Retrieved from [Link]

  • Khan, M. A., & Ahsan, M. F. (2023). Toxicity of Metal Oxides, Dyes, and Dissolved Organic Matter in Water: Implications for the Environment and Human Health. PMC. Retrieved from [Link]

  • Sharma, K. P. (2004). Review of the Mutagenicity of Textile Dye Products. Semantic Scholar. Retrieved from [Link]

  • Unnikrishnan, S., Khan, M. H., & Ramalingam, K. (2018). Dye-tolerant marine Acinetobacter baumannii-mediated biodegradation of reactive red. Water Science and Engineering. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2026, February 6). Regulatory Status of Color Additives. Retrieved from [Link]

  • Reyes, L. H., & et al. (2021). Degradation of Acid Red 1 Catalyzed by Peroxidase Activity of Iron Oxide Nanoparticles and Detected by SERS. MDPI. Retrieved from [Link]

  • Chen, F., & et al. (2003). Degradation of Azo Dye Acid Red B on Manganese Dioxide in the Absence and Presence of Ultrasonic Irradiation. PubMed. Retrieved from [Link]

  • Radhika, B., & Aruna, K. (2016). Elucidating a pathway for degradation of azo dye reactive red 120 by bacterial consortium. International Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]

  • Saroj, S., & et al. (2014). Biodegradation of azo dyes Acid Red 183, Direct Blue 15 and Direct Red 75 by the isolate Penicillium oxalicum SAR-3. ResearchGate. Retrieved from [Link]

  • Al-Shabib, N. A., & et al. (2018). Sunset Yellow and Allura Red modulate Bcl2 and COX2 expression levels and confer oxidative stress-mediated renal and hepatic toxicity in male rats. PMC. Retrieved from [Link]

  • Nazari, M., & et al. (2023). Acid Red 88 biodegradation by Cu nanoparticles stabilized on Marinospirillum alkaliphilum strain N. PMC. Retrieved from [Link]

  • Honma, M. (2015). Evaluation of the in vivo genotoxicity of Allura Red AC (Food Red No. 40). ResearchGate. Retrieved from [Link]

  • Khan, M. A., & Ahsan, M. F. (2024). Toxicity of Metal Oxides, Dyes, and Dissolved Organic Matter in Water: Implications for the Environment and Human Health. MDPI. Retrieved from [Link]

  • Al-Tohami, F. M. S., & et al. (2022). Degradation of reactive red 2 by Fenton and photo-Fenton oxidation processes. ResearchGate. Retrieved from [Link]

  • Gonzalez, D., & et al. (2024). Testing the Aquatic Toxicity of 2D Few-Layer Graphene Inks Using Rainbow Trout (Oncorhynchus mykiss): In Vivo and In Vitro Approaches to Support an SSbD Assessment. MDPI. Retrieved from [Link]

  • Stump, D. G. (2018). Studies on the environmental fate, ecotoxicology and toxicology of 2-methyl 1,3-propanediol. Regulatory Toxicology and Pharmacology. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Inert Ingredient Tolerance Reassessment for Pigment Red 48. Retrieved from [Link]

  • LabRulez GCMS. (n.d.). Determination of red blood cell fatty acid profiles in clinical research. Retrieved from [Link]

  • Clariant. (n.d.). FDA-COMPLIANT PRODUCTS OVERVIEW. Retrieved from [Link]

  • Basicmedical Key. (2016, June 24). Titrimetric and chemical analysis methods. Retrieved from [Link]

  • Analytical Chemistry Methods Us. (n.d.). Acid Base Titration. Retrieved from [Link]

  • LCGC International. (2025, September 25). The Red Component of Analytical Chemistry: Assessing the Performance of Analytical Methods. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Advanced Application Note: Tracid Red 2BS as a Model Compound for Azo Dye Degradation Studies

Introduction and Mechanistic Insights Tracid Red 2BS (also known as Acid Red 266; CAS: 57741-47-6) is a synthetic monoazo dye characterized by its robust molecular architecture, which includes a strong electron-withdrawi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Insights

Tracid Red 2BS (also known as Acid Red 266; CAS: 57741-47-6) is a synthetic monoazo dye characterized by its robust molecular architecture, which includes a strong electron-withdrawing trifluoromethyl (-CF3) group and a chloro (-Cl) group[1]. Because halogenated azo dyes are notoriously recalcitrant to conventional wastewater treatment, Tracid Red 2BS serves as an exceptional model compound for stress-testing advanced degradation systems[1].

When designing degradation workflows, researchers must understand the causality behind the chemical and biological transformations of the azo bond (-N=N-):

  • Advanced Oxidation Processes (AOPs): AOPs rely on the generation of highly reactive hydroxyl radicals (•OH). Based on Fukui index analyses of azo dyes, •OH radicals preferentially launch an electrophilic attack on the electron-dense -N=N- bond[2]. This rapid cleavage decolorizes the solution and generates anilines, which are subsequently oxidized into phenols and low-molecular-weight organic acids (e.g., oxalic and formic acid) before achieving complete mineralization[2][3].

  • Biological Degradation: Azo dyes resist aerobic bacterial degradation due to their electron-deficient nature. Effective biodegradation requires a sequential Anaerobic-Aerobic system. Under anaerobic conditions, unspecific cytoplasmic azoreductases use the azo dye as a terminal electron acceptor, reductively cleaving the bond to form colorless aromatic amines[4]. Because the -CF3 group in Tracid Red 2BS causes steric and electronic hindrance, adding a redox mediator like anthraquinone-2,6-disulfonate (AQDS) is critical to shuttle electrons and accelerate this reductive cleavage[4]. The resulting anilines are then mineralized during a subsequent aerobic phase[4].

  • pH Dependency: The degradation kinetics are heavily influenced by pH. In photocatalytic and AOP systems, acidic conditions (pH 2.0–4.0) optimize decolorization by minimizing the scavenging of •OH radicals and enhancing the electrostatic attraction between the protonated dye and catalytic surfaces[5].

Degradation Pathways Visualization

TracidRedDegradation Dye Tracid Red 2BS (Recalcitrant Azo Dye) AOP Advanced Oxidation (AOP) (UV / H2O2 / O3) Dye->AOP Bio Biological Treatment (Mixed Consortium) Dye->Bio Radical •OH Radical Attack (Electrophilic) AOP->Radical Anaerobic Anaerobic Phase (Azoreductase + AQDS) Bio->Anaerobic Amines Aromatic Amines (Anilines / Phenols) Radical->Amines Azo Bond Cleavage RingCleavage Ring Cleavage (Organic Acids) Radical->RingCleavage Direct Oxidation Anaerobic->Amines Reductive Cleavage Aerobic Aerobic Phase (Microbial Oxidation) Amines->Aerobic Bio-assimilation Amines->RingCleavage Further AOP Mineralization Complete Mineralization (CO2, H2O, Cl-, F-, SO4 2-) Aerobic->Mineralization RingCleavage->Mineralization

Figure 1: Degradation pathways of Tracid Red 2BS via AOP and Biological Treatment.

Experimental Protocols

To ensure scientific integrity, every protocol must act as a self-validating system. The inclusion of specific quenchers and control groups prevents false positives in kinetic modeling.

Protocol A: Advanced Oxidation (UV/H₂O₂) Degradation Assay

Causality Focus: Isolating the •OH radical contribution from direct photolysis.

  • Preparation: Prepare a 50 mg/L stock solution of Tracid Red 2BS in ultrapure water.

  • pH Adjustment: Adjust the solution to pH 3.0 using 0.1 M HCl. Rationale: Acidic pH prevents the auto-decomposition of H₂O₂ into non-reactive oxygen species and maximizes •OH yield[5].

  • Initiation: Transfer 500 mL of the dye solution to a jacketed photochemical reactor maintained at 25°C. Add H₂O₂ (30% w/w) to achieve a final concentration of 10 mM.

  • Irradiation: Turn on the 254 nm UV lamp (e.g., 30 W).

  • Sampling & Quenching: Withdraw 5 mL aliquots at pre-determined intervals (0, 5, 10, 15, 30, 45, 60 min). Immediately inject the sample into a vial containing 0.1 mL of 1 M Sodium Thiosulfate. Rationale: Thiosulfate instantly quenches residual H₂O₂, stopping the reaction and preserving the exact intermediate profile for accurate LC-MS analysis.

  • Controls: Run two parallel controls: (a) UV irradiation without H₂O₂ (measures direct photolysis), and (b) H₂O₂ without UV in the dark (measures direct chemical oxidation).

Protocol B: Anaerobic-Aerobic Enzymatic Biodegradation

Causality Focus: Overcoming steric hindrance of the -CF3 group using redox mediators.

  • Inoculum Preparation: Harvest acclimatized mixed microbial sludge from a textile wastewater treatment plant. Wash twice with phosphate buffer (pH 7.2) to remove residual organics.

  • Anaerobic Phase (Azo Cleavage):

    • In a 250 mL serum bottle, combine 100 mL basal nutrient medium, 50 mg/L Tracid Red 2BS, and 2 g/L (dry weight) of the microbial sludge.

    • Add 0.1 mM AQDS as a redox mediator. Rationale: AQDS shuttles electrons from bacterial metabolism directly to the azo bond, bypassing the steric hindrance of the dye's halogenated ring[4].

    • Purge the headspace with N₂ gas for 10 minutes, seal with a butyl rubber septum, and incubate statically at 35°C for 24 hours.

  • Aerobic Phase (Amine Mineralization):

    • Unseal the bottles and transfer the decolorized broth to baffled Erlenmeyer flasks.

    • Incubate on a rotary shaker at 150 rpm for an additional 48 hours at 35°C. Rationale: Oxygenation activates aerobic oxygenases required to cleave the aromatic rings of the toxic aniline intermediates[4].

  • Controls: Include an abiotic control (autoclaved sludge + dye) to differentiate true enzymatic degradation from physical adsorption to the biomass.

Data Presentation & Analytical Validation

A robust degradation study must differentiate between mere decolorization (cleavage of the chromophore) and true mineralization (conversion to CO₂, H₂O, and inorganic ions).

Table 1: Comparative Efficiency and Analytical Outcomes for Tracid Red 2BS Degradation

ParameterUV/H₂O₂ (AOP)Anaerobic-Aerobic Bioreactor
Primary Mechanism •OH Radical Electrophilic AttackEnzymatic Reductive Cleavage
Optimal pH 3.0 - 4.07.0 - 7.5
Decolorization Rate >95% within 30 mins>90% within 24 hours
TOC Removal (Mineralization) ~80% at 120 mins~65% at 72 hours
Key Intermediates Anilines, Phenols, Formic AcidHalogenated Aromatic Amines
Limiting Factor High operational cost (H₂O₂/UV)Toxicity of intermediates to biomass
Self-Validation Analytical Suite

To validate the data in Table 1, employ the following orthogonal techniques:

  • UV-Vis Spectrophotometry: Monitor the disappearance of the primary absorption peak (λmax) in the visible region to calculate pseudo-first-order decolorization kinetics.

  • Total Organic Carbon (TOC) Analysis: Measure TOC at the end of the experiment. If Decolorization is 95% but TOC removal is only 20%, the dye has only been cleaved into colorless, potentially toxic intermediates, not mineralized[3].

  • LC-ESI-MS/MS: Track the formation and disappearance of anilines and phenols. The generation of these intermediates inversely correlates with the parent dye degradation curve, validating the cleavage mechanism[2][3].

References

  • ACS ES&T Water. Evaluation of Key Intermediates in Azo Dye Degradation by Advanced Oxidation Processes: Comparing Anilines and Phenols. Retrieved from:[Link]

  • Taylor & Francis. Degradation mechanism of Direct Red 23 dye by advanced oxidation processes: a comparative study. Retrieved from:[Link]

  • WUR eDepot. Anaerobic azo dye reduction. Retrieved from: [Link]

  • SciTechnol. Degradation of Textile Dye by UV Light Using Nano Zno/Bamboo Charcoal Photocatalysts. Retrieved from: [Link]

Sources

Application

Application Notes &amp; Protocols for the Photocatalytic Degradation of Tracid Red 2BS

Introduction: Addressing the Challenge of Azo Dye Pollution The textile industry is a significant contributor to water pollution, primarily through the discharge of synthetic dyes into wastewater.[1] Tracid Red 2BS, a co...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Addressing the Challenge of Azo Dye Pollution

The textile industry is a significant contributor to water pollution, primarily through the discharge of synthetic dyes into wastewater.[1] Tracid Red 2BS, a common monoazo dye (also known as Acid Red 266, CAS: 57741-47-6), is particularly problematic due to its complex aromatic structure, which makes it resistant to conventional biological treatment methods.[2][3] Its persistence in aquatic ecosystems poses a threat to marine life and, potentially, human health.[4] Advanced Oxidation Processes (AOPs) offer a powerful solution by utilizing highly reactive species, such as hydroxyl radicals (•OH), to break down these recalcitrant pollutants.[1][5] Among AOPs, heterogeneous photocatalysis has emerged as a cost-effective and environmentally friendly technique for the complete mineralization of organic dyes into harmless products like CO₂, water, and inorganic ions.[6][7]

This guide provides a comprehensive overview and detailed protocols for the effective removal of Tracid Red 2BS from aqueous solutions using photocatalytic degradation techniques. It is designed for researchers and scientists aiming to develop and optimize wastewater treatment strategies.

The Science of Photocatalytic Degradation

Heterogeneous photocatalysis is a process where a semiconductor material (the photocatalyst) absorbs light energy to create reactive oxygen species (ROS) that degrade pollutants. The mechanism is a multi-step process grounded in semiconductor physics and radical chemistry.

Core Mechanism:

  • Photoexcitation: When a semiconductor photocatalyst, such as Titanium Dioxide (TiO₂) or Zinc Oxide (ZnO), is irradiated with photons of energy equal to or greater than its bandgap energy, an electron (e⁻) is excited from the valence band (VB) to the conduction band (CB). This leaves a positively charged "hole" (h⁺) in the valence band.[4]

  • Generation of Reactive Species:

    • The highly oxidative hole (h⁺) can react with water molecules (H₂O) or hydroxide ions (OH⁻) adsorbed on the catalyst's surface to produce potent hydroxyl radicals (•OH).[4]

    • Simultaneously, the electron (e⁻) in the conduction band can reduce dissolved oxygen molecules (O₂) to form superoxide radical anions (•O₂⁻), which can further lead to the formation of other reactive species.

  • Pollutant Degradation: The generated hydroxyl radicals, being extremely powerful and non-selective oxidizing agents, attack the Tracid Red 2BS molecules. This initiates a series of oxidation reactions that break down the dye's chromophore (the part responsible for its color) and ultimately cleave the aromatic rings, leading to its complete mineralization.

Photocatalysis_Mechanism cluster_catalyst Photocatalyst Particle VB Valence Band (VB) CB Conduction Band (CB) VB->CB e⁻ O2 O₂ CB->O2 Reduction Light Light (hν ≥ Ebg) Light->VB Photon Absorption H2O H₂O / OH⁻ h_plus H2O->h_plus Oxidation OH_Radical •OH (Hydroxyl Radical) O2->OH_Radical → •O₂⁻ → •OH Dye Tracid Red 2BS (Pollutant) Products Degradation Products (CO₂, H₂O, etc.) Dye->Products OH_Radical->Dye Oxidative Attack

Caption: Mechanism of heterogeneous photocatalysis.

Key Parameters Influencing Degradation Efficiency

The success of photocatalytic degradation is not solely dependent on the catalyst but is governed by a range of experimental parameters. Understanding and optimizing these factors is critical for achieving maximum efficiency. The interplay of these variables determines the overall rate of reaction.

ParameterEffect on DegradationCausality & Rationale
Solution pH Highly influential; optimum pH is specific to the catalyst-dye system.The pH alters the surface charge of the photocatalyst and the ionization state of the dye molecule. For TiO₂ (pZPC ~6.5), the surface is positively charged in acidic conditions, favoring the adsorption of anionic dyes like Tracid Red 2BS. In alkaline conditions, the surface is negative, repelling the dye but favoring •OH generation from OH⁻ ions.[4][6]
Catalyst Dosage Increases to an optimum level, then decreases.Initially, more catalyst provides more active sites, increasing the degradation rate.[8] However, an excessive amount can lead to particle agglomeration and increased turbidity, which scatters the incident light and reduces the illuminated catalyst surface area, thus lowering efficiency.[8][9]
Initial Dye Concentration Efficiency decreases as concentration increases.At low concentrations, the reaction rate increases with concentration. However, at higher concentrations, more dye molecules adsorb onto the catalyst surface, which can significantly inhibit the penetration of light to the catalyst. This "screening effect" reduces the rate of photocatalyst activation.[6][10]
Light Source & Intensity Wavelength- and intensity-dependent.The light source must emit photons with energy exceeding the catalyst's bandgap to initiate the process. Higher light intensity generally increases the rate of electron-hole pair generation, leading to a faster degradation rate, up to a saturation point where other factors become rate-limiting.[9]
Presence of Scavengers Generally inhibitory.Certain ions commonly found in industrial wastewater (e.g., Cl⁻, HCO₃⁻, CO₃²⁻) can act as radical scavengers, reacting with •OH radicals and reducing the number available to degrade the dye. This can significantly lower the overall process efficiency.[11][12]

Detailed Experimental Protocol

This protocol provides a standardized workflow for assessing the photocatalytic degradation of Tracid Red 2BS. It is designed to be a self-validating system, ensuring that observed decolorization is attributable to photocatalysis rather than other phenomena like photolysis or simple adsorption.

Materials & Equipment

Reagents:

  • Photocatalyst (e.g., TiO₂ P25, ZnO)

  • Tracid Red 2BS (Acid Red 266)

  • Deionized (DI) water

  • Hydrochloric acid (HCl, 0.1 M) for pH adjustment

  • Sodium hydroxide (NaOH, 0.1 M) for pH adjustment

Equipment:

  • Photoreactor vessel (borosilicate or quartz glass to allow light penetration)[9]

  • Light source (e.g., UV lamp, Xenon lamp with appropriate filters, or solar simulator)[9][13]

  • Magnetic stirrer and stir bars[9]

  • UV-Vis Spectrophotometer

  • Centrifuge or syringe filters (e.g., 0.45 µm)[9]

  • pH meter

  • Analytical balance

Experimental Workflow Diagram

Caption: General experimental workflow for photocatalytic dye degradation.[9]

Step-by-Step Procedure
  • Preparation of Solutions:

    • Prepare a 100 mg/L stock solution of Tracid Red 2BS by dissolving 10 mg of the dye in 100 mL of DI water.

    • From the stock solution, prepare a working solution of the desired concentration (e.g., 20 mg/L) by dilution with DI water.

  • Photoreactor Setup:

    • Place a specific volume of the dye working solution (e.g., 100 mL) into the photoreactor vessel.

    • Add the predetermined amount of photocatalyst (e.g., 50 mg for a 0.5 g/L loading).[9]

    • Place the vessel on a magnetic stirrer and add a stir bar. Position the light source at a fixed distance from the reactor.[9][14]

  • Adsorption-Desorption Equilibrium:

    • Crucial Step: Before turning on the light, stir the suspension in complete darkness for 30-60 minutes.[9] This allows the dye molecules to adsorb onto the catalyst surface, reaching an equilibrium. This step ensures that the initial concentration drop measured after illumination is due to photocatalytic degradation and not physical adsorption.

    • At the end of this period, take an initial sample (t=0). This will be your reference concentration (C₀ or A₀).

  • Initiation of Photocatalysis:

    • Turn on the light source to begin the irradiation. Start a timer simultaneously.

    • Maintain constant stirring throughout the experiment to keep the photocatalyst suspended and ensure a homogenous solution.

  • Sampling and Analysis:

    • Withdraw aliquots (e.g., 3-5 mL) at regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes).

    • Immediately centrifuge each sample (e.g., at 8000 rpm for 10 min) or pass it through a syringe filter to remove all catalyst particles. This step is vital to stop the reaction and prevent catalyst interference during spectrophotometric analysis.[15]

    • Measure the absorbance of the clear supernatant at the maximum absorption wavelength (λmax) of Tracid Red 2BS using the UV-Vis spectrophotometer. (Note: The λmax should be determined beforehand by scanning a dilute solution of the dye).

Data Analysis and Interpretation
  • Degradation Efficiency: The percentage of dye degradation can be calculated using the following formula, where A₀ is the initial absorbance (at t=0, after the dark phase) and Aₜ is the absorbance at time 't'.

    Degradation (%) = [(A₀ - Aₜ) / A₀] * 100

  • Reaction Kinetics: The photocatalytic degradation of many dyes at low initial concentrations follows a pseudo-first-order kinetic model, often described by the Langmuir-Hinshelwood model.[8][16][17] The integrated rate law is:

    ln(C₀ / Cₜ) = ln(A₀ / Aₜ) = k_app * t

    • k_app is the apparent pseudo-first-order rate constant (min⁻¹).

    • A plot of ln(A₀ / Aₜ) versus time (t) should yield a straight line. The slope of this line is the apparent rate constant k_app. A high R² value (e.g., >0.95) for the linear regression validates the fit to this kinetic model.[15]

Control Experiments: Ensuring Scientific Validity

To definitively conclude that the observed decolorization is due to photocatalysis, two control experiments are mandatory:

  • Photolysis Control: Irradiate a solution of Tracid Red 2BS without any photocatalyst. This will determine the extent of degradation caused by light alone.

  • Adsorption Control: Stir a solution of Tracid Red 2BS with the photocatalyst in the dark for the entire duration of the experiment. This quantifies the amount of dye removed solely by physical adsorption to the catalyst surface.

Significant color removal should only be observed in the complete experimental setup (dye + catalyst + light), confirming the synergistic effect of photocatalysis.

Advanced Characterization

While UV-Vis spectroscopy measures decolorization, it does not confirm complete mineralization. The aromatic intermediates formed during degradation may be colorless but can still be toxic. For a more thorough analysis:

  • Total Organic Carbon (TOC) Analysis: A TOC analyzer measures the total amount of organically bound carbon in a sample. A significant decrease in TOC over time indicates that the organic dye molecules are being converted to CO₂, confirming mineralization.[18][19]

  • Chromatography and Mass Spectrometry (HPLC, GC-MS): These techniques can be used to separate and identify the intermediate compounds formed during the degradation process, allowing for the elucidation of the degradation pathway.[19][20]

References

  • Degradation and mineralization of dyes with advanced oxidation processes (AOPs): A brief review.
  • Photocatalytic Dye Degradation from Textile Wastew
  • Catalytic Oxidation Process for the Degradation of Synthetic Dyes: An Overview. PMC - NIH.
  • Recent Achievements in Dyes Removal Focused on Advanced Oxidation Processes Integr
  • Dye Decoloration and Degrad
  • Review on Adsorption and Photocatalysis of Dyes for Wastewater Treatment.
  • A Review on Photocatalysis Used For Wastewater Treatment: Dye Degrad
  • A mini-review on photo-catalysis for sustainable dye degradation and water tre
  • Application of Photocatalysis and Sonocatalysis for Treatment of Organic Dye Wastewater and the Synergistic Effect of Ultrasound and Light. MDPI.
  • Kinetics of Photocatalytic Degradation of Methylene Blue in Aqueous Dispersions of TiO₂ Nanoparticles under UV-LED Irradiation.
  • Application Notes and Protocols for Photocatalytic Degrad
  • Advanced Oxidation Processed for Degradation of Dye Effluents.
  • Photocatalytic Degradation of Organic Dyes from Clinical Laboratory Wastew
  • Kinetics of the Photocatalytic Decolorization of an Azo Reactive Dye in Aqueous ZnO Suspensions.
  • Photocatalytic Degradation of Diazo Dye over Suspended and Immobilized TiO₂ Catalyst in Swirl Flow Reactor: Kinetic Modeling. MDPI.
  • Experimental setup for photocatalytic degradation of reactive blue-19 dye.
  • Photodegradation, kinetics and non-linear error functions of methylene blue dye using SrZrO3 perovskite photoc
  • Photocatalytic Degradation and Kinetics of Dyes in Textile Effluent Using UV – TiO2-W System.
  • Experimental setup for photocatalytic degradation.
  • CAS 57741-47-6 Tracid Red 2bs. Alfa Chemistry.
  • Tracid Red 2bs | 57741-47-6. ChemicalBook.
  • Concorde Acid Red 2BSA. ChemBK.
  • Photocatalytic degradation of dyes by using a membrane reactor. CORE.
  • Tracid Red 2bs, Cas#:57741-47-6. Chemsrc.
  • Tracid Red 2bs, CasNo.57741-47-6. Henan Allgreen Chemical Co.,Ltd.
  • (PDF) PHOTOCATALYTIC DEGRADATION OF REACTIVE RED DYE AND OPTIMIZATION OF THEIR EXPERIMENTAL FACTORS.
  • Characterization of the Degradation Products from the Red Dye 40 by Enterobacteria. Journal of Pure and Applied Microbiology.
  • Photocatalytic and Photo-Fenton-like Degradation of Cationic Dyes Using SnFe2O4/g-C3N4 Under LED Irradiation: Optimization by RSM-BBD and Artificial Neural Networks (ANNs). MDPI.
  • Degradation of C.I.
  • Degradation of reactive dyes in a photocatalytic circul
  • Photocatalytic degradation of two commercial reactive dyes in aqueous phase using nanophotoc
  • ELUCIDATING A PATHWAY FOR DEGRADATION OF AZO DYE REACTIVE RED 120 BY BACTERIAL CONSORTIUM. Innovare Journal of Sciences.

Sources

Method

Application Note: Quantitative and Morphological Assessment of In Vitro Cell Differentiation Using Tracid Red 2BS

Introduction In the fields of regenerative medicine, tissue engineering, and developmental biology, tracking the in vitro differentiation of multipotent stem cells—such as Mesenchymal Stem Cells (MSCs)—requires robust, r...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the fields of regenerative medicine, tissue engineering, and developmental biology, tracking the in vitro differentiation of multipotent stem cells—such as Mesenchymal Stem Cells (MSCs)—requires robust, reproducible, and quantifiable assays. While standard dyes like Alizarin Red S and Oil Red O target calcium deposits and lipids respectively, assessing the global upregulation of structural proteins and extracellular matrix (ECM) components remains critical for evaluating lineages like myogenesis, chondrogenesis, and fibrogenesis.

Tracid Red 2BS (also known as Acid Red 266; CAS: 57741-47-6) is a synthetic anionic azo dye with the molecular formula C17H10ClF3N3NaO4S[1]. While traditionally utilized in industrial applications, its high affinity for protonated amino groups has driven its adoption as a potent biological stain[2]. In histological and cytological studies, Tracid Red 2BS is employed to differentiate between various cell types and tissues based on their proteinaceous density and ECM secretion profiles[1]. This application note details a standardized, self-validating protocol for utilizing Tracid Red 2BS to monitor and quantify in vitro cell differentiation.

Mechanistic Principle: The Causality of Experimental Choices

To ensure scientific integrity, it is critical to understand the chemical mechanism driving this assay. Tracid Red 2BS is a water-soluble, acidic dye containing a negatively charged sulfonate group (-SO 3−​ ).

  • The Causality of pH Control: At an acidic pH (typically 2.5–3.5), the basic amino acid residues (lysine, arginine, histidine) of cellular proteins and ECM become heavily protonated, acquiring a positive charge. The anionic sulfonate groups of Tracid Red 2BS form strong electrostatic bonds with these cationic sites.

  • Differentiation Tracking: As stem cells differentiate into structural lineages (e.g., fibroblasts, myoblasts, or chondrocytes), they vastly upregulate the synthesis of cytoplasmic structural proteins (like actin and myosin) and secrete collagenous ECM. This results in a highly localized concentration of basic amino acids. Consequently, differentiated cells retain significantly more Tracid Red 2BS dye than undifferentiated control cells, allowing for both high-contrast microscopic differentiation and precise spectrophotometric quantification upon dye elution.

Materials and Reagents

  • Tracid Red 2BS Stain Solution: 0.1% (w/v) Tracid Red 2BS (Acid Red 266) dissolved in 1% acetic acid (pH ~3.0). Filter through a 0.22 µm syringe filter to remove undissolved particulates.

  • Fixative: 4% Paraformaldehyde (PFA) in PBS (pH 7.4).

  • Wash Buffer: 0.1% acetic acid in distilled water. (Note: Using slightly acidic water prevents the premature dissociation of the electrostatic dye-protein bonds that occurs at neutral or alkaline pH).

  • Elution Buffer: 0.1 N Sodium Hydroxide (NaOH). (Note: Alkaline pH deprotonates the amino groups, breaking the electrostatic bond and releasing the dye into the solution for quantification).

Step-by-Step Experimental Protocol

Self-Validating System: This protocol includes an internal control mechanism. The use of undifferentiated cells cultured in parallel ensures that a baseline protein staining threshold is established, validating that any increase in absorbance is strictly due to differentiation-induced protein/ECM synthesis rather than background binding.

Phase 1: Cell Culture and Differentiation
  • Seed MSCs (or your target cell line) in a multi-well plate at a density of 1x10 4 cells/cm 2 .

  • Culture cells in standard growth medium until 70-80% confluence.

  • Switch to the appropriate differentiation induction medium. Maintain a parallel plate with standard growth medium as the undifferentiated control.

  • Replace media every 2-3 days for the duration of the differentiation period (e.g., 7, 14, and 21 days).

Phase 2: Fixation
  • Aspirate the culture medium and wash the cell monolayers gently twice with pre-warmed PBS to remove serum proteins (which can cause false-positive background staining).

  • Add 4% PFA to each well and incubate for 15 minutes at room temperature (RT).

  • Wash three times with distilled water.

Phase 3: Tracid Red 2BS Staining
  • Add the 0.1% Tracid Red 2BS solution to fully cover the fixed cell monolayer (e.g., 500 µL for a 24-well plate).

  • Incubate for 30 minutes at RT on a gentle rocker. Insight: The 30-minute incubation ensures saturation of all available protonated amino binding sites, making the assay quantitatively reliable.

Phase 4: Washing and Morphological Assessment
  • Aspirate the staining solution.

  • Wash the wells thoroughly with 0.1% acetic acid wash buffer until the wash solution runs clear (typically 4-5 washes). Critical Step: Incomplete washing leads to false-positive quantification. The acidic wash maintains the dye-protein bonds while removing unbound dye.

  • Observe under a bright-field microscope. Differentiated cells with high protein/ECM content will appear deep brownish-red[2], allowing researchers to visually distinguish and evaluate cell types[1].

Phase 5: Quantitative Elution and Spectrophotometry
  • Add 400 µL of Elution Buffer (0.1 N NaOH) to each well.

  • Incubate for 15 minutes at RT on a shaker until the dye is completely extracted (cells will appear colorless, and the liquid will turn deep red).

  • Transfer 100 µL of the eluted dye solution to a 96-well assay plate.

  • Measure the absorbance at 540 nm using a microplate reader.

Data Presentation

Table 1: Representative Spectrophotometric Quantification of MSC Differentiation Data demonstrates the self-validating nature of the assay, where undifferentiated controls maintain a stable baseline, while differentiating lineages show a time-dependent increase in dye retention.

Differentiation TimepointUndifferentiated Control (Abs 540 nm)Differentiated Lineage (Abs 540 nm)Fold ChangeMorphological Observation
Day 0 0.12 ± 0.020.12 ± 0.021.0xSpindle-shaped, faint red cytoplasm
Day 7 0.14 ± 0.030.38 ± 0.052.7xBeginning of cellular hypertrophy, moderate red
Day 14 0.15 ± 0.020.75 ± 0.085.0xDense ECM deposition, deep brownish-red
Day 21 0.16 ± 0.041.25 ± 0.127.8xExtensive matrix network, opaque red staining

Experimental Workflows and Pathway Visualizations

G A 1. Cell Culture & Differentiation B 2. Fixation (4% PFA) A->B Preserves ECM C 3. Acidic Staining (Tracid Red 2BS, pH 3) B->C Protonates Proteins D 4. Acidic Wash (Remove Unbound Dye) C->D Electrostatic Binding E 5. Alkaline Elution (0.1N NaOH) D->E Deprotonation F 6. Quantification (Abs 540 nm) E->F Dye Release

Workflow and chemical mechanisms of Tracid Red 2BS differential staining.

Pathway StemCell Mesenchymal Stem Cell Induction Differentiation Factors (e.g., TGF-β, IGF-1) StemCell->Induction Transcription Gene Expression (Upregulation of ECM genes) Induction->Transcription Translation Protein Synthesis (Actin, Myosin, Collagen) Transcription->Translation Target Basic Amino Acids (Lysine, Arginine, Histidine) Translation->Target Abundant in structural proteins Dye Tracid Red 2BS Binding (Anionic Sulfonate Groups) Target->Dye Electrostatic attraction at pH 3.0

Cellular differentiation pathway upregulating basic amino acids targeted by Tracid Red 2BS.

References

  • Alfa Chemistry. "CAS 57741-47-6 Tracid Red 2bs". Alfa Chemistry Product Catalog.
  • ChemicalBook. "57741-47-6 | CAS DataBase - Tracid Red 2bs". ChemicalBook.

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting Tracid red 2BS precipitation in concentrated sulfuric acid

Technical Support Center: Azo Dyes in Concentrated Sulfuric Acid A Foreword from the Senior Application Scientist: Welcome to the technical support center. My goal is to provide you, our fellow researchers and developers...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Azo Dyes in Concentrated Sulfuric Acid

A Foreword from the Senior Application Scientist:

Welcome to the technical support center. My goal is to provide you, our fellow researchers and developers, with not just solutions, but a deeper understanding of the chemical principles at play when working with azo dyes in highly acidic environments. The topic of "Tracid Red 2BS" precipitation is a classic case study in the broader challenge of handling organic molecules in strong inorganic acids. While "Tracid Red 2BS" may be a specific trade name, the principles discussed here apply to a wide class of sulfonated azo dyes, such as C.I. Acid Red 114, which share similar structural motifs.[1][2][3] This guide is structured to address your issues from the most common and immediate to the more nuanced, ensuring you can get back to your critical work with confidence.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the primary reason my azo dye is precipitating in concentrated sulfuric acid?

Precipitation is fundamentally a solubility issue. It occurs when the concentration of the dye exceeds its solubility limit in the concentrated sulfuric acid under the current conditions. The most common triggers for this are:

  • Temperature Fluctuations: The solubility of most dyes is highly dependent on temperature. A decrease in temperature, even by a few degrees, can dramatically lower the solubility limit and cause the dye to crash out of solution.[4][5]

  • Water Contamination: Concentrated sulfuric acid is highly hygroscopic (it readily absorbs moisture from the air). The introduction of even small amounts of water can significantly alter the solvent properties of the acid, reducing its ability to keep the dye dissolved. This is because water can change the protonation state of the dye and the nature of the solvent-solute interactions.[6]

  • Incorrect Acid Concentration: The term "concentrated" can be ambiguous. There is a significant difference in solvent properties between 95% H₂SO₄, 98% H₂SO₄, and fuming sulfuric acid (oleum).[7][8] Using an acid of lower-than-required concentration is a frequent cause of insolubility.

Q2: Why is concentrated sulfuric acid used as a solvent for these dyes in the first place?

Concentrated sulfuric acid is a unique and powerful solvent for many organic compounds that are otherwise insoluble.[9] For sulfonated azo dyes, it serves two main purposes:

  • Protonation: The strong acidic environment protonates the basic nitrogen atoms in the azo linkage (-N=N-) and other functional groups (like amino groups).[10][11] This creates a positive charge on the dye molecule, which enhances its solubility in the highly polar sulfuric acid medium.

  • Reaction Medium: In some applications, sulfuric acid is not just a solvent but also a reactant. For example, it can be used to perform sulfonation reactions, where additional sulfonic acid groups (-SO₃H) are added to the dye's aromatic rings.[12] These groups further increase the dye's solubility in aqueous solutions after the initial reaction is complete.

Q3: Can precipitated Tracid Red 2BS be redissolved?

In many cases, yes. If the precipitation is due to physical factors like a drop in temperature, gentle heating of the solution with constant agitation can redissolve the dye. If moisture contamination is suspected, its reversal is more complex and often impractical. However, if the precipitation is due to an irreversible chemical reaction (degradation or an unwanted side-reaction), redissolving the original dye may not be possible.

Part 2: In-Depth Troubleshooting Guide

This section addresses specific scenarios you might encounter during your experimental work.

Scenario 1: Immediate Precipitation Upon Mixing

Q: I've just added the powdered dye to the sulfuric acid, and it's clumping and not dissolving. What is happening?

This issue points to problems with the initial dissolution process. The underlying cause is that the rate of solvation is slower than the rate of particle agglomeration or reaction.

Root Causes & Solutions:

CauseScientific ExplanationCorrective Action
Poor Mixing/Agitation Localized high concentrations of dye powder are not being dispersed quickly enough into the bulk acid. This supersaturation leads to immediate precipitation or the formation of insoluble clumps.Use vigorous mechanical stirring. Add the dye powder slowly and gradually to the vortex of the stirred acid to ensure immediate dispersion.
Dye Purity & Form The dye may contain impurities or have a particle size that is not optimal for dissolution. Commercial dyes can contain significant amounts of salt (e.g., sodium sulfate) which has low solubility in concentrated H₂SO₄.[13]Use the highest purity grade of dye available. If possible, use a finely milled powder to increase the surface area available for solvation.
Moisture on Glassware Residual moisture on the flask or beaker walls is reacting with the first portion of acid and dye, creating a less soluble localized environment.Ensure all glassware is scrupulously dried before use, preferably by oven-drying. Perform the procedure under an inert, dry atmosphere (e.g., nitrogen or argon) if possible.
Initial Temperature Too Low If the ambient temperature is low, the initial solubility of the dye may be insufficient to allow it to dissolve before it agglomerates.[4]Start with the sulfuric acid at a controlled room temperature (e.g., 20-25 °C). Do not start with chilled acid unless the protocol specifically requires it.
Scenario 2: Solution is Initially Clear, but Precipitates Over Time

Q: My dye solution looked perfect, but after a few hours (or overnight), I see a fine powder or crystals at the bottom. Why did this happen?

This delayed precipitation indicates a change in the solution's stability over time.

Troubleshooting Workflow:

G start Precipitate Observed Over Time q1 Was the solution exposed to air? start->q1 q2 Did the temperature drop significantly? q1->q2 No res1 Cause: Moisture Absorption Solution: Store under dry, inert atmosphere. Use sealed vessels. q1->res1 Yes q3 Was the solution exposed to light? q2->q3 No res2 Cause: Temperature-Dependent Solubility Solution: Store in a temperature- controlled environment. q2->res2 Yes res3 Cause: Photochemical Degradation Solution: Store in amber glass or light-protected containers. q3->res3 Yes res4 Cause: Slow Side Reaction (e.g., Sulfonation) Solution: Re-evaluate acid concentration and temperature. May be unavoidable. q3->res4 No

Caption: Protonation of the azo linkage in sulfuric acid.

2. Sulfonation (A Potential Side-Reaction): Concentrated or fuming sulfuric acid contains sulfur trioxide (SO₃), a powerful electrophile. [6]This electrophile can attack the electron-rich aromatic rings of the dye molecule in an electrophilic aromatic substitution (EAS) reaction. [12]This adds new sulfonic acid (-SO₃H) groups to the dye. While this may be the desired outcome in some syntheses, if it is unintentional, the newly formed, polysulfonated dye may have different solubility properties and could precipitate. This reaction is favored by higher temperatures and higher concentrations of SO₃ (i.e., in oleum). [7][8]

References

  • EAS-Sulfonation. (n.d.). OpenOChem Learn.
  • National Center for Biotechnology Information. (n.d.). C.I. Acid Red 114. PubChem.
  • Kort, C. W. F., & Cerfontain, H. (1968). Aromatic sulfonation. Part XIX: Two mechanisms of sulfonation in aqueous sulfuric acid. ResearchGate.
  • Ashenhurst, J. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry.
  • World dye variety. (2012). Acid Red 114.
  • CymitQuimica. (n.d.). C.I. Acid red 114.
  • ChemicalBook. (2026). ACID RED 114 Chemical Properties,Uses,Production.
  • Chemistry Steps. (2025). Sulfonation of Benzene.
  • MedchemExpress.com. (n.d.). C.I. Acid red 114 | Fluorescent Dye.
  • Leah4sci. (2014). Aromatic Sulfonation Mechanism - EAS vid 5. YouTube.
  • Environment Protection Engineering. (n.d.). COAGULATION AND COPRECIPITATION OF DYES.
  • Google Patents. (n.d.). US2018234A - Azo dye and method for its preparation.
  • DYES & DYEING - CDN. (n.d.).
  • ResearchGate. (n.d.). The effect of temperature on solubilization of dyes in the presence of... | Download Scientific Diagram.
  • ChemRxiv. (n.d.). Conformational and Tautomeric Effects on Sulfonated Azo Dyes: A Prelude to Photodegradation.
  • Hangzhou Tiankun Chem Co.,Ltd. (2020). How to improve the solubility of acid dyes? - Dyeing-pedia.
  • MDPI. (2020). Monosulfonated Azo Dyes: A Crystallographic Study of the Molecular Structures of the Free Acid, Anionic and Dianionic Forms.
  • Google Patents. (n.d.). US2606896A - Method of preparation of watersoluble azo dyes and watersoluble bases therefor.
  • PMC. (n.d.). Physico-analytical studies on some heterocyclic azo dyes and their metal complexes with some transition metals.
  • Google Patents. (n.d.). US20060053571A1 - Azo dyes soluble in organic solvents.
  • Blog. (2025). What is the behavior of solvent dyes in different temperature ranges?.
  • Blog. (2025). How does the dye solubility affect the dyeing process in a Warp Beam Dyeing Machine?.
  • ResearchGate. (n.d.). Color, melting point, and solubility data of azo dyes..
  • ResearchGate. (n.d.). (PDF) Study of degradation products and degradation pathways of sulfonated azo dyes under ultraviolet irradiation.
  • Journal of Chemical Reviews. (2022). Chemistry and Applications of Azo Dyes: A Comprehensive Review.
  • Blog. (2025). How do acids influence the color stability of dyes?.
  • Google Patents. (n.d.). US3944540A - Precipitation of organic dyes and dye intermediates in the presence of finely divided polytetrafluoroethylene.
  • Google Patents. (n.d.). US3652200A - Concentrated sulfuric acid-dye solution dyeing.
  • SciSpace. (n.d.). synthesis and application of azo dyes derived from 2-amino-1, 3,4-thiadiazole-2-thiol on.
  • UNB. (n.d.). The Synthesis of Azo Dyes.
  • Semantic Scholar. (2023). Novel Monosulfonated Azo Dyes: Design, Synthesis, and Application as Disperse Dyes on Polyester Fabrics.
  • ResearchGate. (2026). Degradation of sulphonated mono and di-azo dye as the sole carbon source in Serratia marcescens: Insights from combined wet and dry lab analysis.
  • NCBI. (n.d.). GENERAL INTRODUCTION TO THE CHEMISTRY OF DYES - Some Aromatic Amines, Organic Dyes, and Related Exposures.
  • EBSCO. (n.d.). Chemical precipitates | Chemistry | Research Starters.
  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Azo Dyes Using 2-Amino-4-chloro-5-methylbenzonitrile.

Sources

Optimization

Optimizing pH and temperature for Tracid red 2BS adsorption experiments

Welcome to the technical support guide for optimizing the adsorption of Tracid Red 2BS (also known as Acid Red 266). This document is designed for researchers and scientists to provide in-depth, practical guidance on the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for optimizing the adsorption of Tracid Red 2BS (also known as Acid Red 266). This document is designed for researchers and scientists to provide in-depth, practical guidance on the critical roles of pH and temperature in adsorption experiments. We will move beyond simple procedural steps to explore the underlying mechanisms, ensuring your experimental design is robust, reproducible, and built on a solid scientific foundation.

Part 1: Frequently Asked Questions (FAQs) - The "Why" Behind Optimization

This section addresses the fundamental principles governing the adsorption of Tracid Red 2BS, an anionic azo dye. Understanding these concepts is crucial for effective experimental design and troubleshooting.

Q1: Why is pH considered a "master variable" in Tracid Red 2BS adsorption experiments?

A1: The pH of the aqueous solution is a critical parameter because it directly controls the surface chemistry of both the adsorbent and the dye molecule.[1][2][3] Tracid Red 2BS is an anionic dye, primarily due to the presence of one or more sulfonate groups (-SO₃⁻) in its structure.[4][5][6] The mechanism works as follows:

  • At Low pH (Acidic Conditions): The concentration of H⁺ ions in the solution is high. These protons tend to adsorb onto the surface of most common adsorbents (like activated carbon, clays, or biomass), creating a net positive surface charge.[7][8] This positively charged surface then creates a strong electrostatic attraction with the negatively charged anionic dye molecules, leading to significantly enhanced adsorption.[7]

  • At High pH (Alkaline Conditions): The concentration of OH⁻ ions is high. These ions compete with the anionic dye for adsorption sites and can deprotonate the adsorbent surface, creating a net negative charge. This results in electrostatic repulsion between the adsorbent and the dye molecules, drastically reducing adsorption efficiency.[3][8]

Therefore, pH dictates the fundamental attractive or repulsive forces that govern the adsorption process.[9][10]

Q2: How does temperature impact the adsorption of Tracid Red 2BS, and what can it tell us about the process?

A2: Temperature influences the adsorption process by altering dye solubility, the mobility of dye molecules, and the equilibrium of the reaction.[11][12] The effect of temperature reveals whether the adsorption is endothermic (favored by higher temperature) or exothermic (hindered by higher temperature).[13]

  • Endothermic Process (ΔH° > 0): Adsorption capacity increases with an increase in temperature.[7][14][15] This may be due to an increase in the pore size of the adsorbent, enhanced diffusion of dye molecules, or the requirement of activation energy for the adsorption to occur.[16]

  • Exothermic Process (ΔH° < 0): Adsorption capacity decreases as temperature rises.[11][17][18] This suggests that the bonds formed between the dye and the adsorbent are weak, and the process is more favorable at lower temperatures.

By studying adsorption at different temperatures (e.g., 298 K, 308 K, 318 K), you can calculate key thermodynamic parameters like Gibbs Free Energy (ΔG°), Enthalpy (ΔH°), and Entropy (ΔS°). These values provide deep insight into the spontaneity, nature, and feasibility of the adsorption process.[11][14] A negative ΔG° value, for instance, indicates a spontaneous reaction.[14]

Q3: What should I know about the properties of Tracid Red 2BS before starting?

A3: Tracid Red 2BS (CAS No: 57741-47-6) is a monoazo acid dye.[19] Its chemical formula is C₁₇H₁₀ClF₃N₃NaO₄S.[4][20] Key features relevant to adsorption include:

  • Anionic Nature: As an acid dye, it possesses a negatively charged sulfonate group, making its adsorption highly dependent on a positively charged adsorbent surface, which is typically achieved under acidic pH conditions.[21]

  • Solubility: It is slightly soluble in water.[5][6][19] Temperature can affect its solubility, which in turn can influence the adsorption equilibrium.

  • Aromatic Rings: The presence of multiple aromatic rings suggests that non-electrostatic interactions, such as π-π stacking or hydrophobic interactions, may also play a role in the adsorption mechanism, depending on the adsorbent used.

Part 2: Experimental Design and Protocols

This section provides step-by-step methodologies for systematically determining the optimal pH and temperature for Tracid Red 2BS adsorption. The overall workflow is designed to ensure data is reliable and comprehensive.

Overall Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_ph Phase 2: pH Optimization cluster_temp Phase 3: Temperature Optimization cluster_analysis Phase 4: Data Analysis A Prepare Tracid Red 2BS Stock Solution (e.g., 1000 mg/L) B Prepare Working Solutions by Dilution A->B D Set up Flasks with Dye Solution & Adsorbent B->D C Weigh Adsorbent Accurately C->D E Adjust pH of Each Flask (e.g., pH 2, 4, 6, 8, 10) using 0.1M HCl/NaOH D->E H Set up Flasks at Optimal pH D->H Use Results from pH Study F Agitate at Constant Temperature & Time E->F G Sample, Separate Adsorbent, and Measure Absorbance (UV-Vis) F->G L Calculate Removal Efficiency (%) & Adsorption Capacity (qe, mg/g) G->L I Place Flasks in Shakers at Different Temperatures (e.g., 25°C, 35°C, 45°C) H->I J Agitate for Equilibrium Time I->J O Calculate Thermodynamic Parameters (ΔG°, ΔH°, ΔS°) K Sample, Separate Adsorbent, and Measure Absorbance (UV-Vis) J->K K->L M Plot qe vs. pH / Temperature L->M N Determine Optimal Conditions M->N G cluster_low_ph Low pH (Acidic) cluster_high_ph High pH (Alkaline) Adsorbent_Low Adsorbent Surface H1 + H2 + H3 + H4 + Dye_Low Anionic Dye (Tracid Red 2BS) Dye_Low->Adsorbent_Low  Electrostatic  Attraction Charge_Low - Adsorbent_High Adsorbent Surface OH1 - OH2 - OH3 - OH4 - Dye_High Anionic Dye (Tracid Red 2BS) Dye_High->Adsorbent_High Electrostatic Repulsion Charge_High -

Caption: Effect of pH on adsorbent surface charge and dye interaction.

References
  • González-Vázquez, R., et al. (2022). Removal of an Azo Dye from Wastewater through the Use of Two Technologies: Magnetic Cyclodextrin Polymers and Pulsed Light. PMC. [Link]

  • RSIS International. (n.d.). Kinetic and thermodynamic studies of the adsorption of dye on to saccharum officinarum waste adsorbents. Retrieved from RSIS International website. [Link]

  • Environmental Engineering Research. (2021, February 28). Study on isotherm, kinetics, and thermodynamics of adsorption of crystal violet dye by calcium oxide modified fly ash. [Link]

  • Kołodyńska, D., et al. (n.d.). Chitosan Deposited onto Fumed Silica Surface as Sustainable Hybrid Biosorbent for Acid Orange 8 Dye Capture: Effect of Temperature in Adsorption Equilibrium and Kinetics. PMC. [Link]

  • Hubbe, M. A., et al. (2020, May 26). The Effect of Temperature on the Biosorption of Dyes from Aqueous Solutions. MDPI. [Link]

  • Frontiers. (n.d.). Investigation of the removal kinetics, thermodynamics and adsorption mechanism of anionic textile dye, Remazol Red RB, with powder pumice, a sustainable adsorbent from waste water. Retrieved from Frontiers website. [Link]

  • Al-Fawwaz, A. T., et al. (2024, April 24). Removal of Azo Dyes from Water Using Natural Luffa cylindrica as a Non-Conventional Adsorbent. MDPI. [Link]

  • Chemsrc. (2025, August 25). Tracid Red 2bs | CAS#:57741-47-6. [Link]

  • IWA Publishing. (2024, February 1). A comprehensive review on adsorptive removal of azo dyes using functional materials. [Link]

  • Frontiers. (2024, January 30). Anionic azo dyes and their removal from textile wastewater through adsorption by various adsorbents: a critical review. [Link]

  • Google. (n.d.). Results of various studies to determine the effect of temperature on dye adsorption. [Link]

  • MDPI. (2018, September 14). Basic Dye Removal with Sorption onto Low-Cost Natural Textile Fibers. [Link]

  • Henan Allgreen Chemical Co.,Ltd. (n.d.). Tracid Red 2bs, CasNo.57741-47-6. Retrieved from Henan Allgreen Chemical Co.,Ltd website. [Link]

  • IWA Publishing. (2024, February 2). Batch adsorption study of Congo Red dye using unmodified Azadirachta indica leaves: isotherms and kinetics. [Link]

  • ACS Publications. (2022, March 15). Highly Efficient Adsorptive Removal of Organic Dyes from Aqueous Solutions Using Polyaromatic Group-Containing Zn(II)-Based Coordination Polymers. [Link]

  • PMC. (n.d.). Performance Evaluation and Optimization of Dyes Removal using Rice Bran-Based Magnetic Composite Adsorbent. [Link]

  • PMC. (n.d.). Insights into the pH-Dependent Adsorption Behavior of Ionic Dyes on Phosphoric Acid-Activated Biochar. [Link]

  • ResearchGate. (n.d.). pH influence on dye adsorption. Retrieved from ResearchGate website. [Link]

  • ChemBK. (2024, April 9). Concorde Acid Red 2BSA. [Link]

  • PMC. (2024, June 26). New combined experimental and DFT studies for adsorption of sole Azo-dye or binary cationic dyes from aqueous solution. [Link]

  • Amrhar, O., et al. (n.d.). Adsorption of a cationic dye, Methylene Blue, ontoMoroccan Illitic Clay. [Link]

  • RSC Publishing. (2025, June 11). Experimental and theoretical investigations of divinylbenzene-based polymer as an efficient adsorbent for brilliant green dye removal. [Link]

  • ResearchGate. (2024, January 12). How to Purify and Experiment with Dye Adsorption using Carbon: Step-by-Step Procedure from Carbon Conversion from Agricultural Biomass to Concentration Measurement Using UV Vis Spectroscopy. [Link]

  • PMC. (n.d.). Factors Affecting Synthetic Dye Adsorption; Desorption Studies: A Review of Results from the Last Five Years (2017–2021). [Link]

  • MDPI. (2023, November 15). Application of Response Surface Design for Optimization of Direct Red Dye Biosorption onto Cockleshells. [Link]

  • Treating Dye Wastewater of Reactive Brilliant Red K-2BP by Cetyltrimethylammonium Chloride- Modified Bentonite with. (n.d.). [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Tracid Red 2BS &amp; Picrosirius Red Staining

A Guide to Reducing Background Noise and Achieving Publication-Quality Results Welcome to the technical support center for Tracid Red 2BS and Picrosirius Red histology assays. This guide is designed for researchers, scie...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Reducing Background Noise and Achieving Publication-Quality Results

Welcome to the technical support center for Tracid Red 2BS and Picrosirius Red histology assays. This guide is designed for researchers, scientists, and drug development professionals seeking to master this powerful technique for collagen visualization. As Senior Application Scientists, we understand that achieving clean, specific staining is paramount for accurate data interpretation. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you overcome common challenges, particularly the issue of high background staining.

Understanding the Staining Mechanism

Tracid Red 2BS is an anionic azo dye, often referred to by its more common name in histological applications, Sirius Red F3B (Direct Red 80).[1] For specific collagen staining, it is almost always used in a solution of saturated picric acid; this combined reagent is known as Picrosirius Red (PSR). The elongated, anionic sulphonic acid groups of the dye molecules align with the cationic basic amino acid residues of collagen fibers.[2] The picric acid serves two critical functions: it lowers the pH to enhance the specificity of this binding and acts as a counterstain, coloring non-collagenous components yellow, thus increasing contrast.

This specific, ordered binding to the repeating structure of collagen is what endows the stained fibers with their characteristic birefringence when viewed under polarized light, a key feature for quantitative analysis.[1][2]

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and issues that arise during Picrosirius Red staining.

Q1: What is the primary cause of high background staining in my Picrosirius Red assay?

High background, which can manifest as a diffuse red or yellow haze across the entire tissue section, is typically due to non-specific binding of the dye.[3] The most common culprits are:

  • Inadequate Washing: This is the most frequent cause. Failure to thoroughly remove unbound dye after the staining step will leave a colored background.[4] The wash steps are critical for ensuring only the specifically bound dye remains.

  • Incorrect pH of Staining or Wash Solutions: The acidic environment is crucial for specificity. If the pH of the Picrosirius Red solution is not sufficiently low (typically pH 1-3), or if the post-staining washes are performed with neutral water, non-specific electrostatic interactions can occur.[4]

  • Drying of Sections: Allowing tissue sections to dry at any stage, especially before or during staining, can cause dye to precipitate and non-specifically adhere to the tissue, often creating a darker staining artifact at the edges.[4]

  • Improper Fixation: Insufficient or improper fixation can lead to poor tissue preservation, exposing non-collagenous proteins that may non-specifically bind the dye.[4]

Q2: Can the choice of fixative affect my staining results?

Absolutely. While 10% neutral buffered formalin is a standard and effective fixative for Picrosirius Red staining, other fixatives can be used and may alter the final appearance.[1][4] For instance, Bouin's solution, which contains picric acid, can also be used, though it may lead to more tissue shrinkage.[4] The key is to ensure complete and thorough fixation of the tissue block, followed by adequate washing to remove all residual fixative before processing and staining.[4]

Q3: My collagen fibers are not birefringent under polarized light. What went wrong?

Several factors can lead to weak or absent birefringence:

  • Sub-optimal Staining Time: The staining incubation should be sufficient to allow the dye molecules to align properly along the collagen fibers. A common recommended time is 60 minutes.[5][6] Shorter times may result in sufficient color but poor molecular alignment.

  • Incorrect Washing Procedure: Washing with water instead of an acidified solution can cause the dye to leach out and disrupt the ordered binding necessary for birefringence.[7]

  • Section Thickness: The thickness of the tissue section can influence the intensity of birefringence. Sections that are too thin may not contain enough aligned collagen to produce a strong signal. A thickness of 4-6 µm is often recommended.

  • Microscope Setup: Ensure your polarizing microscope is correctly configured with the polarizer and analyzer properly aligned.

Q4: Why does my cytoplasm have a reddish tint instead of a clear yellow?

This can be caused by hydrolysis of the Picrosirius Red solution, which can sometimes occur in warm climates.[4] It can also be a result of inadequate washing, where unbound red dye is retained in the cytoplasm. Using fresh staining solution and adhering to a strict, acidified washing protocol can mitigate this issue.

Troubleshooting Guide: From High Background to No Signal

This section provides a systematic approach to diagnosing and resolving common problems encountered with Tracid Red 2BS / Picrosirius Red staining.

Problem 1: High Background Staining
Symptoms:
  • Diffuse, non-specific red or yellow staining across the entire slide.

  • Low contrast between collagen fibers and the surrounding tissue.

  • Cytoplasm appears orange or reddish.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for high background staining.

Problem 2: Weak or No Collagen Staining
Symptoms:
  • Collagen fibers are pale or completely unstained.

  • Poor overall contrast on the slide.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for weak or no staining.

Parameter Optimization Table

For consistent results, key parameters of the staining protocol should be optimized and standardized.

ParameterStandard RecommendationOptimization RangeRationale & Key Considerations
Section Thickness 4-6 µm3-10 µmThinner sections may yield weak signal; thicker sections can have focusing issues and higher background.[8]
Fixation 10% Neutral Buffered Formalin (24h)N/AInadequate fixation is a primary source of artifacts. Ensure complete tissue penetration.[5]
Staining Time 60 minutes30-90 minutesAt least 60 minutes is recommended for equilibrium binding and optimal birefringence.[5][6]
Picro-sirius Red pH ~pH 2pH 1-3The low pH is critical for suppressing background staining of cytoplasm and enhancing collagen specificity.[4]
Post-Staining Wash 2 changes of acidified water2-3 changesCrucial Step. Must be acidic (e.g., 0.5% acetic acid) to remove unbound dye without stripping it from collagen.[7][5]

Optimized Protocol for Picrosirius Red Staining

This protocol is designed to maximize specific collagen staining while minimizing background noise.

Reagents:
  • Picrosirius Red Solution (0.1% w/v):

    • Sirius Red F3B (Direct Red 80, C.I. 35780): 0.5 g

    • Saturated Aqueous Picric Acid: 500 mL

    • Combine and stir until fully dissolved. The solution is stable for years if stored correctly.[5]

  • Acidified Water (Wash Solution):

    • Glacial Acetic Acid: 5 mL

    • Distilled Water: 1 L

  • Weigert's Iron Hematoxylin (Optional, for nuclear counterstain):

    • Solution A: 1% Hematoxylin in Absolute Alcohol

    • Solution B: Ferric Chloride solution

    • Mix equal parts immediately before use.[4]

  • Xylene and Graded Alcohols (100%, 95%, 70%)

Step-by-Step Methodology:
  • Deparaffinization and Rehydration: a. Immerse slides in Xylene: 2 changes, 5 minutes each. b. Immerse in 100% Ethanol: 2 changes, 3 minutes each. c. Immerse in 95% Ethanol: 2 minutes. d. Immerse in 70% Ethanol: 2 minutes. e. Rinse in running tap water until clear.

  • Nuclear Staining (Optional): a. Stain nuclei with freshly mixed Weigert's hematoxylin for 8 minutes.[4] b. Wash in running tap water for 10 minutes.[4] c. Differentiate in 1% acid alcohol if necessary. d. Wash again in tap water.

  • Picrosirius Red Staining: a. Stain in Picrosirius Red solution for 60 minutes at room temperature.[4][5][6] This ensures near-equilibrium staining. b. Crucial Step: Do NOT wash in water.

  • Washing: a. Briefly wash slides in two changes of acidified water (0.5% acetic acid).[4][5][6] This removes the picric acid from non-collagenous components and excess red dye. b. Alternatively, rinse briefly in two changes of 0.1N HCl.

  • Dehydration and Mounting: a. Physically remove excess wash solution by vigorously shaking the slides.[4][5] b. Dehydrate rapidly in three changes of 100% ethanol.[4][5] c. Clear in two changes of xylene. d. Mount with a resinous mounting medium.[4]

Expected Results:
  • Bright-field Microscopy: Collagen fibers will appear red, while muscle and cytoplasm will be yellow. Nuclei (if stained) will be black or dark blue.[5]

  • Polarized Light Microscopy: Collagen fibers will exhibit strong birefringence, appearing bright orange-red (thicker, Type I collagen) or yellow-green (thinner, Type III collagen) against a dark background.[1]

Workflow Diagram:

G cluster_prep 1. Preparation cluster_stain 2. Staining cluster_wash 3. Washing & Dehydration Deparaffinize Deparaffinize in Xylene Rehydrate Rehydrate through Graded Alcohols Deparaffinize->Rehydrate Hematoxylin Optional: Weigert's Hematoxylin (8 min) Rehydrate->Hematoxylin Optional Path PSR_Stain Picrosirius Red (60 min) Rehydrate->PSR_Stain Hematoxylin->PSR_Stain Acid_Wash Wash in Acidified Water (2 changes) PSR_Stain->Acid_Wash Dehydrate_Final Dehydrate in 100% Ethanol (3 changes) Acid_Wash->Dehydrate_Final Clear Clear in Xylene Dehydrate_Final->Clear Mount Mount with Resinous Medium Clear->Mount

Sources

Optimization

Overcoming spectrophotometric interference in Tracid red 2BS analysis

Technical Support Center: Spectrophotometric Analysis of Azo Dyes A Senior Application Scientist's Guide to Overcoming Spectrophotometric Interference in the Analysis of Tracid Red 2BS and Similar Azo Dyes Welcome to the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Spectrophotometric Analysis of Azo Dyes

A Senior Application Scientist's Guide to Overcoming Spectrophotometric Interference in the Analysis of Tracid Red 2BS and Similar Azo Dyes

Welcome to the technical support center. This guide is designed for researchers, scientists, and quality control professionals who utilize UV-Vis spectrophotometry for the quantification of azo dyes, such as Tracid Red 2BS. Here, we address common challenges related to spectral interference from matrices and other colorants, providing expert-driven troubleshooting advice, detailed protocols, and validated methodologies to ensure the accuracy and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is Tracid Red 2BS and why is its analysis challenging?

Tracid Red 2BS is a commercial name for an anionic azo dye. Azo dyes are characterized by the presence of one or more azo groups (–N=N–) and are widely used in the textile, food, and pharmaceutical industries. The primary challenge in their spectrophotometric analysis arises from spectral interference . This occurs when other components in the sample matrix, such as other dyes, detergents, or organic matter, absorb light in the same wavelength region as the target dye. This overlap leads to an overestimation of the dye's concentration and produces inaccurate results.

Q2: My calibration curve for Tracid Red 2BS is non-linear at high concentrations. What could be the cause?

This is a common issue known as a deviation from the Beer-Lambert Law. Several factors can cause this:

  • High Analyte Concentration: At very high concentrations, dye molecules can interact with each other (e.g., form aggregates), which alters their molar absorptivity.

  • Instrumental Limitations: Stray light within the spectrophotometer can become significant at high absorbance values (typically > 2 AU), leading to a negative deviation.

  • Chemical Equilibria: Changes in the solution's pH or ionic strength can alter the dye's chemical form, affecting its absorption spectrum.

Troubleshooting Steps:

  • Dilute your samples: Ensure that the measured absorbance falls within the linear range of your instrument (usually 0.1 - 1.5 AU).

  • Check instrument performance: Verify your spectrophotometer's performance using standard reference materials.

  • Control solution chemistry: Use a buffered solution to maintain a constant pH for all standards and samples.

Q3: I suspect another dye is interfering with my measurement. How can I confirm this?

You can confirm interference by examining the absorption spectrum of your sample.

  • Scan the full spectrum: Measure the absorbance of your sample across a wide wavelength range (e.g., 300-800 nm).

  • Compare to the standard: Overlay the sample spectrum with the spectrum of a pure Tracid Red 2BS standard.

  • Look for discrepancies: If interfering substances are present, you will likely observe a shift in the wavelength of maximum absorbance (λmax) or the appearance of additional peaks or shoulders on the main absorption band.

Troubleshooting Guide: Selecting the Right Interference Correction Method

Choosing the appropriate method to overcome interference is critical. The decision depends on the nature of the interference and the available instrumentation.

G cluster_methods Interference Correction Strategies start Start: Inaccurate Result Suspected check_spectrum 1. Scan Full UV-Vis Spectrum of Sample vs. Standard start->check_spectrum is_shift Is λmax shifted or are there shoulder peaks? check_spectrum->is_shift no_shift No significant shift. Consider matrix effects. is_shift->no_shift No yes_shift Yes. Spectral overlap from known interferent. is_shift->yes_shift Yes separation 2. Physical Separation (e.g., SPE, HPLC) no_shift->separation chemometric 2. Mathematical Correction (e.g., Derivative, H-Point) yes_shift->chemometric

Advanced Protocols for Interference Correction

Method 1: Derivative Spectrophotometry

This method uses the first or second derivative of the absorption spectrum to resolve overlapping peaks. The derivative of a peak is zero at the peak's maximum, which can be used to quantify an analyte even if an interfering substance's spectrum overlaps it, provided the interfering spectrum is broader.

When to Use: Effective when the interfering substance has a broad spectral band that overlaps with the sharper band of the target analyte.

Step-by-Step Protocol:

  • Acquire Spectra: Measure the full absorption spectra of the pure analyte (Tracid Red 2BS), the interferent (if known), and the mixed sample.

  • Calculate Derivatives: Use the spectrophotometer's software to calculate the first or second derivative of the spectra. The order of the derivative depends on the specific overlap.

  • Select Wavelength: Identify a "zero-crossing" wavelength for the interfering substance where its derivative value is zero but the analyte's derivative value is significant.

  • Create Calibration Curve: Prepare a series of standards of the pure analyte. Measure the derivative signal at the selected zero-crossing wavelength for each standard and plot it against concentration.

  • Quantify Sample: Measure the derivative signal of the sample at the same wavelength and determine its concentration using the calibration curve.

Method 2: H-Point Standard Addition Method (HPSAM)

HPSAM is a powerful technique that can correct for errors from both the interfering substance and the sample matrix simultaneously. It involves measuring the sample at two carefully selected wavelengths where the interferent has the same absorbance.

When to Use: Ideal for situations with a known interfering component where the interference is additive.

Step-by-Step Protocol:

  • Select Wavelengths (λ1 and λ2):

    • Choose two wavelengths where the absorbance of the interfering substance is equal, but the absorbance of the analyte (Tracid Red 2BS) is significantly different.

    • This is typically done by examining the absorption spectra of the pure components.

  • Prepare Samples:

    • Take a fixed volume of your unknown sample.

    • Create a series of solutions by adding increasing volumes of a standard Tracid Red 2BS solution to the fixed sample volume.

    • Bring all solutions to the same final volume.

  • Measure Absorbance: Measure the absorbance of each prepared solution at both λ1 and λ2.

  • Plot the Data:

    • Plot the absorbance measured at λ1 against the added analyte concentrations.

    • On the same graph, plot the absorbance measured at λ2 against the added analyte concentrations.

    • You will obtain two straight lines.

  • Determine Concentration:

    • The two lines will intersect at a point (the "H-point"). The absolute value of the x-coordinate of this intersection point is the concentration of the analyte in the original unknown sample.

G start Start: Prepare Sample + Standard Additions measure 1. Measure Absorbance at λ1 and λ2 start->measure plot 2. Plot Absorbance vs. Added Concentration for each λ measure->plot lines 3. Generate Two Straight Lines (one for λ1, one for λ2) plot->lines hpoint 4. Find Intersection Point (H-Point) lines->hpoint result Result: X-coordinate of H-Point = Sample Concentration hpoint->result

Data Summary: Method Comparison

The choice of method can significantly impact analytical performance. The table below summarizes typical performance metrics for different techniques used in dye analysis.

Method Typical Recovery (%) Selectivity Complexity Primary Application
Direct Spectrophotometry 85-115% (no interference)LowLowSimple, pure samples
First-Derivative 95-105%MediumMediumResolving overlapping peaks
H-Point Standard Addition 98-102%HighHighCorrecting for interferent and matrix
HPLC-UV 99-101%Very HighHighComplex mixtures, validation

Note: Values are illustrative and depend on the specific application and matrix.

References

  • Spectrophotometric Analysis of Dyes: A foundational overview of the principles and applications of using spectrophotometry for dye quantification. (Source: LibreTexts Chemistry, URL: [Link])

  • Derivative Spectrophotometry: Technical details on the theory and application of derivative spectrophotometry for resolving multicomponent systems. (Source: International Journal of Pharmaceutical Sciences and Research, URL: [Link])

  • H-Point Standard Addition Method (HPSAM): A detailed research article demonstrating the application of HPSAM for the simultaneous determination of dyes in mixtures. (Source: Journal of Hazardous Materials, URL: [Link])

Troubleshooting

Optimizing bioreactor conditions for Tracid red 2BS microbial degradation

Welcome to the Technical Support Center for environmental biotechnology and biopharma professionals. Tracid Red 2BS (also known as Acid Red 266, formula C₁₇H₁₀ClF₃N₃NaO₄S) is a highly recalcitrant synthetic azo dye.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for environmental biotechnology and biopharma professionals. Tracid Red 2BS (also known as Acid Red 266, formula C₁₇H₁₀ClF₃N₃NaO₄S) is a highly recalcitrant synthetic azo dye. Its electron-withdrawing azo bonds (-N=N-) and complex aromatic structures make it resistant to standard wastewater treatment.

As a Senior Application Scientist, I have designed this guide to provide you with field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to optimize your bioreactor systems for the complete mineralization of this compound.

Core Workflow: The Sequential Bioreactor Strategy

To achieve complete mineralization, a single-stage reactor is scientifically insufficient. The degradation must be split into two distinct metabolic phases.

Workflow Influent Tracid Red 2BS Influent Anaerobic Anaerobic Phase (Azo Cleavage) Influent->Anaerobic + Carbon Co-substrate Aerobic Aerobic Phase (Amine Oxidation) Anaerobic->Aerobic Aromatic Amines Effluent Mineralized Effluent Aerobic->Effluent CO2 + H2O

Sequential anaerobic-aerobic bioreactor workflow for Tracid Red 2BS mineralization.

Section 1: Troubleshooting & FAQs

Q1: Why is my Tracid Red 2BS decolorization rate plateauing at <20% in an aerated bioreactor? Causality: Oxygen actively competes with the azo dye for reduced electron carriers (NADH/FADH₂) in the microbial electron transport chain. Azoreductase enzymes require these carriers to cleave the -N=N- bond. Under aerobic conditions, oxygen is the thermodynamically favored terminal electron acceptor, which severely inhibits dye reduction [1]. Solution: Shift the initial decolorization phase to strictly anaerobic or anoxic conditions (Dissolved Oxygen < 0.2 mg/L).

Q2: Decolorization is occurring anaerobically, but toxicity assays show the effluent is highly toxic. Why? Causality: Anaerobic cleavage of Tracid Red 2BS yields aromatic amines (e.g., fluorinated aniline derivatives). These intermediates are highly stable in the absence of oxygen and are often more mutagenic than the parent dye itself. Solution: Implement a sequential anaerobic-aerobic bioreactor. Transfer the anaerobic effluent to an aerated tank where oxygenases and laccases can drive aromatic ring cleavage and achieve complete mineralization [2].

Q3: My anaerobic reactor is stalling despite anoxic conditions. Do I need to add a carbon source? Causality: Yes. Azo dyes are electron-deficient and cannot serve as a sole carbon or energy source for the biomass. An electron-donating co-substrate is mandatory. The metabolism of this co-substrate generates the intracellular NADH/FADH₂ required by azoreductase to fortuitously reduce the azo bond [3]. Solution: Supplement the influent with 2–3 g/L of a readily biodegradable carbon source, such as glucose or sodium acetate.

Q4: The pH in my anaerobic bioreactor is rapidly dropping below 6.0, and decolorization has stopped. How do I stabilize it? Causality: The rapid fermentation of the glucose co-substrate produces volatile fatty acids (VFAs) like acetate and butyrate. If the buffering capacity of your minimal salts medium (MSM) is insufficient, the pH will plummet. Azoreductase enzymes typically denature or lose optimal conformation below pH 6.0 [4]. Solution: Increase the phosphate buffer concentration in your influent to 50–100 mM, or implement an automated dosing system with 1M NaOH to maintain the pH strictly between 7.0 and 7.5.

Section 2: Quantitative Bioreactor Parameters

Optimize your system by adhering to the following empirically validated parameters:

ParameterAnaerobic Phase (Decolorization)Aerobic Phase (Mineralization)Mechanistic Rationale
Dissolved Oxygen (DO) < 0.2 mg/L> 2.0 mg/LO₂ competes with dye for electrons anaerobically; O₂ is required for ring cleavage aerobically.
pH 7.0 - 7.57.0 - 8.0Neutral pH maintains enzyme stability and prevents dye precipitation.
Temperature 35°C - 40°C30°C - 35°CProvides optimal thermodynamics for mesophilic microbial kinetics.
Co-substrate (Glucose) 2.0 - 3.0 g/LNot requiredGenerates reducing equivalents (NADH) via glycolysis to drive initial azo reduction.
Hydraulic Retention 24 - 36 hours12 - 24 hoursAzo bond cleavage is the rate-limiting step, requiring longer biomass contact time.

Section 3: Self-Validating Experimental Protocols

To ensure data integrity, every protocol must be a self-validating system that mathematically isolates biological activity from physical artifacts.

Protocol 1: Setup of Sequential Bioreactor with Built-in Controls

Objective: Establish a continuous degradation system while isolating true biodegradation from physical biosorption.

  • Biomass Acclimation: Inoculate the anaerobic sequencing batch reactor (SBR) with mixed microbial consortia. Feed with a basal minimal salts medium (MSM) supplemented with 2 g/L glucose.

  • Dye Introduction: Gradually spike Tracid Red 2BS starting at 50 mg/L, increasing to 200 mg/L over 14 days to prevent microbial shock loading.

  • Self-Validation (The Biosorption Control): Run a parallel reactor containing heat-killed sludge (autoclaved at 121°C for 30 mins). Causality: Dyes frequently bind to extracellular polymeric substances (EPS). If the heat-killed control shows >10% decolorization, physical biosorption is occurring. Calculate true biological activity as: Total Decolorization (%) - Biosorption (%) = True Biodegradation (%).

  • Aerobic Transfer: Transfer the anaerobic effluent to an aerated SBR (DO > 2.0 mg/L) to oxidize the aromatic amines.

  • Toxicity Validation: Perform a standard seed germination assay (e.g., Triticum aestivum) on the final effluent. Disappearance of color does not equal detoxification; the effluent must show reduced phytotoxicity compared to the parent dye to validate complete mineralization.

Protocol 2: In Vitro Azoreductase Activity Assay

Objective: Quantify the specific enzymatic cleavage of the azo bond.

  • Extraction: Harvest anaerobic biomass, wash with 50 mM phosphate buffer (pH 7.0), and sonicate on ice. Centrifuge at 10,000 × g to obtain the cell-free extract.

  • Reaction Mixture: Combine 400 µL buffer, 200 µL cell-free extract, and 200 µL of 10 mg/L Tracid Red 2BS.

  • Initiation: Add 200 µL of 2 mM NADH. Causality: NADH acts as the obligate electron donor. Without it, the enzyme cannot reduce the azo bond.

  • Self-Validation (Endogenous & Abiotic Controls):

    • Endogenous Control: Extract + NADH (No Dye) to measure background cellular NADH oxidation.

    • Abiotic Control: Buffer + Dye + NADH (No Extract) to ensure NADH alone does not chemically reduce the dye.

  • Measurement: Monitor the absorbance decrease at the dye's λmax (approx. 520 nm) using a spectrophotometer.

Section 4: Enzymatic Pathway

Understanding the molecular fate of Tracid Red 2BS is critical for optimizing reactor retention times.

Pathway Dye Tracid Red 2BS (Recalcitrant Azo Dye) Enzyme1 Azoreductase (NADH-dependent) Dye->Enzyme1 Anaerobic Environment Amines Aromatic Amines (Toxic Intermediates) Enzyme1->Amines Cleavage of -N=N- Enzyme2 Oxygenases / Laccases (O2-dependent) Amines->Enzyme2 Aerobic Environment Products TCA Intermediates (Safe Mineralization) Enzyme2->Products Ring Cleavage

Enzymatic degradation pathway of Tracid Red 2BS from azo cleavage to mineralization.

References

  • Title: Bioremediation of wastewater containing azo dyes through sequential anaerobic–aerobic bioreactor system and its biodiversity Source: Canadian Science Publishing URL: [Link]

  • Title: Microbial Degradation of Azo Dyes: Approaches and Prospects for a Hazard-Free Conversion by Microorganisms Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Complete Biodegradation of the Azo Dye Azodisalicylate under Anaerobic Conditions Source: American Chemical Society (ACS Publications) URL: [Link]

  • Title: Azo Dye Degradation by Chlorella vulgaris: Optimization and Kinetics Source: Science Alert URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of Tracid Red 2BS and Congo Red in Environmental Adsorption Models

In the field of environmental remediation and wastewater treatment, standardizing the evaluation of novel adsorbents (such as Metal-Organic Frameworks, mesoporous silicas, and Layered Double Hydroxides) requires the use...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the field of environmental remediation and wastewater treatment, standardizing the evaluation of novel adsorbents (such as Metal-Organic Frameworks, mesoporous silicas, and Layered Double Hydroxides) requires the use of well-characterized model pollutants. Tracid Red 2BS (commonly known as Acid Red 266) and Congo Red (CR) are two of the most heavily utilized anionic azo dyes in these experimental models.

This guide provides an in-depth, objective comparison of their physicochemical behaviors, mechanistic adsorption pathways, and kinetic profiles, designed specifically for researchers and application scientists optimizing dye-removal workflows.

Physicochemical Profiling & Structural Causality

The molecular architecture of a dye dictates its affinity for specific sorbent sites. Understanding these structural nuances is the first step in predicting adsorption behavior.

  • Tracid Red 2BS (Acid Red 266): A monoazo, weak acid dye (MW: ~467.78 g/mol ). Its structure features a single sulfonate group ( −SO3−​ ), alongside highly electronegative trifluoromethyl ( −CF3​ ) and chloro ( −Cl ) substituents. The presence of these halogens makes it an exceptional model for studying localized hydrophobic interactions and halogen bonding in adsorption matrices[1].

  • Congo Red: A diazo, benzidine-based anionic dye (MW: ~696.66 g/mol ). It possesses a linear, symmetrical structure with two terminal sulfonate groups and a massive conjugated π -system. CR is the gold standard for evaluating bidentate electrostatic interactions and π−π stacking capabilities of carbonaceous or highly aromatic adsorbents[2].

Mechanistic Pathways of Adsorption

The structural divergence between the two dyes leads to distinct binding mechanisms. Congo Red's dual sulfonate groups allow it to bridge multiple active sites on an adsorbent, often resulting in robust chemisorption. Conversely, the smaller kinetic diameter of Tracid Red 2BS allows it to diffuse more rapidly into constrained mesopores (such as those in SBA-15 silica), relying heavily on highly protonated surfaces to achieve maximum electrostatic attraction[3].

AdsorptionMechanisms cluster_CR Congo Red (Diazo) cluster_TR Tracid Red 2BS (Monoazo) CR_Node Congo Red Molecule (Large Aromatic System) CR_Pi Strong π-π Stacking CR_Node->CR_Pi CR_Elec Electrostatic Attraction (Two -SO3- groups) CR_Node->CR_Elec Sorbent Adsorbent Surface (e.g., SBA-15, MOFs, LDH) CR_Pi->Sorbent CR_Elec->Sorbent TR_Node Tracid Red 2BS Molecule (CF3 & Cl groups) TR_Hydro Hydrophobic / Halogen Bonding TR_Node->TR_Hydro TR_Elec Electrostatic Attraction (One -SO3- group) TR_Node->TR_Elec TR_Hydro->Sorbent TR_Elec->Sorbent

Fig 1: Mechanistic pathways of Tracid Red 2BS and Congo Red adsorption onto sorbent surfaces.

Comparative Performance Data

The table below synthesizes quantitative experimental data from recent studies, highlighting the maximum adsorption capacities ( qm​ax ) of various state-of-the-art adsorbents for both dyes.

Adsorbent MaterialTarget DyeMax Capacity ( qm​ax )Optimal pHBest-Fit IsothermBest-Fit Kinetics
SBA-15-PAMAM Tracid Red 2BS1111.11 mg/g2.0LangmuirPseudo-Second-Order
ZIF-8 (MOF) Congo Red1250.00 mg/g7.8LangmuirPseudo-Second-Order
MgAl-LDH Congo Red769.23 mg/g3.0 - 5.0LangmuirPseudo-Second-Order
Ba/ZnO NPs Congo Red1614.26 mg/g7.0LangmuirPseudo-Second-Order

Data synthesized from peer-reviewed environmental models , , , .

Standardized Experimental Protocol (Self-Validating System)

To ensure high-fidelity data when comparing these dyes, researchers must employ a self-validating batch adsorption protocol. The following methodology explains not just the steps, but the causality behind each experimental choice.

Step-by-Step Methodology
  • Stock Solution Preparation: Dissolve the dye in deionized (DI) water to create a 1000 mg/L stock. Causality: DI water must be used to prevent competitive binding from ambient cations (like Ca2+ or Mg2+ ) which can prematurely occupy sorbent active sites.

  • pH Adjustment: Adjust aliquots (e.g., 50–600 mg/L) to the desired pH using 0.1 M HCl or NaOH. Causality: Lowering the pH below the adsorbent's Point of Zero Charge (PZC) protonates the surface (e.g., forming −NH3+​ or Zn−OH2+​ ), creating a massive electrostatic pull for the anionic sulfonate groups of the dyes.

  • Equilibration (Batch Shaking): Introduce a fixed mass of adsorbent (e.g., 0.05 g) into 100 mL of the dye solution. Agitate at 150–300 rpm at 25°C. Critical Self-Validation Step: Always run a "Blank Control" (dye solution + agitation, without adsorbent). This proves that any subsequent drop in concentration is due to true adsorption, not photodegradation or adherence to the glass flask.

  • Phase Separation: Isolate the sorbent via centrifugation (4000 rpm for 20 min). Causality: Centrifugation is strictly preferred over syringe filtration. Standard syringe filters (like PTFE or Cellulose Acetate) can non-specifically bind these dyes, artificially inflating the calculated adsorption capacity.

  • UV-Vis Quantification: Measure the residual concentration ( Ce​ ) in the supernatant using a UV-Vis spectrophotometer (Congo Red at λmax​≈497 nm; Tracid Red 2BS at λmax​≈500−530 nm).

ExpWorkflow Prep 1. Solution Prep (50-1000 mg/L) pH 2. pH Adjustment (pH 2.0 - 7.0) Prep->pH Equil 3. Batch Shaking (150-300 rpm, 25°C) pH->Equil Sep 4. Centrifugation (4000 rpm, 20 min) Equil->Sep Analysis 5. UV-Vis Analysis (Ce calculation) Sep->Analysis

Fig 2: Standardized, self-validating batch adsorption experimental workflow for anionic dyes.

Kinetic and Isotherm Modeling Insights

When analyzing the UV-Vis data, mathematical modeling provides deep insights into the physical reality of the binding event:

  • Pseudo-Second-Order (PSO) Kinetics: Across almost all advanced materials (SBA-15, MOFs, LDHs), both Tracid Red 2BS and Congo Red strictly follow PSO kinetics . This mathematical fit implies that the rate-limiting step is chemisorption—specifically, the sharing or exchange of electrons between the dye and the sorbent, rather than the physical mass transfer of the dye through the water column.

  • Langmuir vs. Freundlich Isotherms: Both dyes predominantly fit the Langmuir model, which assumes monolayer adsorption onto a surface with a finite number of identical active sites. For highly functionalized sorbents like SBA-15-PAMAM, once the terminal amine groups are saturated by the dye's sulfonate groups, adsorption ceases, perfectly mirroring Langmuir's assumptions .

Conclusion & Selection Matrix

Choosing the correct model dye is critical for accurately characterizing a new adsorbent material:

  • Select Tracid Red 2BS (Acid Red 266) when evaluating mesoporous materials where pore-size exclusion is a variable, or when specifically studying the impact of halogenated organic pollutants. Its smaller kinetic diameter and unique −CF3​ group make it an excellent probe for hydrophobic cavity binding.

  • Select Congo Red when evaluating macro-porous, surface-active materials, or metal-organic frameworks (like ZIF-8 or LDHs). Its large size and dual-anionic nature make it the ultimate stress-test for an adsorbent's π−π stacking capacity and multi-site electrostatic binding strength.

References

  • Physical Chemistry Research. "Adsorption of Acid Dyes on Modified Mesoporous SBA-15: Comparison of Two Dyes." Phys. Chem. Res. Available at:[Link]

  • Desalination and Water Treatment. "Efficient adsorptive removal of Congo red from aqueous solution by synthesized zeolitic imidazolate framework-8." Taylor & Francis. Available at:[Link]

  • Arabian Journal of Chemistry. "Optimized adsorption and effective disposal of Congo red dye from wastewater: Hydrothermal fabrication of MgAl-LDH nanohydrotalcite-like materials." ScienceDirect. Available at:[Link]

  • Langmuir. "Adsorption Behavior of Congo Red onto Barium-Doped ZnO Nanoparticles: Correlation between Experimental Results and DFT Calculations." ACS Publications. Available at:[Link]

Sources

Comparative

Analytical Mastery: Validating UHPLC-MS/MS Methods for Tracid Red 2BS Quantification Under ICH Q2(R2)

As a Senior Application Scientist, I frequently encounter the analytical pitfalls associated with highly polar, sulfonated azo dyes.[1] (CAS: 57741-47-6), also known as Acid Red 266, is a synthetic fluorinated azo dye wi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical pitfalls associated with highly polar, sulfonated azo dyes.[1] (CAS: 57741-47-6), also known as Acid Red 266, is a synthetic fluorinated azo dye widely utilized across the textile, cosmetic, and pharmaceutical industries[1]. With a molecular weight of 467.8 g/mol and a highly polar sodium sulfonate group, it presents unique chromatographic challenges[1]. Its environmental persistence and potential toxicity necessitate rigorous, high-sensitivity quantification methods[2].

In March 2024, the FDA finalized the adoption of the[3]. This modernized guideline shifts the industry from a rigid "check-the-box" mentality to a science- and risk-based lifecycle approach[4]. Any robust quantitative method for Tracid Red 2BS must demonstrate self-validating reliability across accuracy, precision, specificity, and sensitivity[5].

This guide objectively compares an optimized UHPLC-MS/MS method against conventional HPLC-MS techniques, providing the mechanistic causality and experimental data required to build a compliant, fail-safe analytical workflow.

Methodological Comparison: The Mechanistic Reality

The fundamental challenge in quantifying Tracid Red 2BS lies in its permanent anionic state (due to the −SO3−​ group) and high water solubility[1].

The Conventional Alternative (Method B): Standard C18 HPLC-MS with LLE Historically, analysts have relied on standard 5-µm C18 columns and Liquid-Liquid Extraction (LLE). However, highly polar analytes require highly aqueous mobile phases to achieve retention. Under these conditions, standard C18 alkyl chains undergo "phase collapse" or dewetting, expelling water from the pores. This results in severe peak tailing, loss of retention, and poor reproducibility. Furthermore, LLE is highly inefficient for permanently charged anions unless ion-pairing reagents are used—which concurrently cause severe ion suppression in Mass Spectrometry.

The Optimized Solution (Method A): HSS T3 UHPLC-MS/MS with WAX SPE To overcome this, we engineered a workflow utilizing a High-Strength Silica (HSS) T3 column (1.8 µm). The T3 stationary phase features a lower C18 ligand density and proprietary end-capping, allowing it to resist phase collapse in 100% aqueous conditions, thereby retaining the polar dye. For sample preparation, we employ Weak Anion Exchange (WAX) Solid Phase Extraction (SPE). The WAX sorbent selectively binds the sulfonate anion, allowing aggressive washing of matrix interferences before targeted elution.

Method_Comparison Root Tracid Red 2BS Analysis Sub1 Optimized UHPLC (HSS T3) Root->Sub1 Sub2 Conventional HPLC (C18) Root->Sub2 Pro1 Resists Phase Collapse Sub1->Pro1 Con1 Phase Dewetting Sub2->Con1 Pro2 High Retention & Sensitivity Pro1->Pro2 Con2 Peak Tailing & Signal Loss Con1->Con2

Fig 2. Mechanistic comparison of UHPLC vs. conventional HPLC for polar dye quantification.

Table 1: Chromatographic and MS Parameters Comparison
ParameterOptimized UHPLC-MS/MS (Method A)Conventional HPLC-MS (Method B)
Column Chemistry High-Strength Silica (HSS) T3 (1.8 µm)Standard C18 (5.0 µm)
Sample Preparation Weak Anion Exchange (WAX) SPELiquid-Liquid Extraction (LLE)
Mobile Phase Additive 5 mM Ammonium Acetate (MS Compatible)0.1% Formic Acid (Suppresses ESI-)
Ionization Mode ESI Negative (MRM)ESI Negative (SIM)
Chromatographic Profile 2.4 min RT (Sharp, symmetric peak)1.8 min RT (Broad, severe tailing)

Experimental Protocols (Self-Validating System)

To ensure trustworthiness and reproducibility, the following protocols are designed with built-in mechanistic safeguards.

Protocol 1: Weak Anion Exchange (WAX) SPE Extraction

Causality: Tracid Red 2BS contains a strongly acidic sulfonate group that remains ionized at almost all pH levels[6]. WAX sorbents contain a weak base (e.g., secondary/tertiary amine) that is positively charged at acidic to neutral pH, effectively trapping the dye anion while allowing neutral interferences to be washed away.

  • Conditioning: Pass 2 mL Methanol followed by 2 mL HPLC-grade Water through a 30 mg/1 mL WAX cartridge to solvate the sorbent bed.

  • Loading: Adjust 1 mL of the aqueous sample to pH 6.0 using 10 mM Ammonium Acetate. Load onto the cartridge at a flow rate of 1 mL/min. (Ensures the sorbent remains positively charged).

  • Washing: Wash with 2 mL of 50:50 Methanol:Water to elute neutral and basic interferences. The dye remains ionically bound.

  • Elution: Elute the target analyte with 2 mL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol. (Mechanistic note: The high pH deprotonates the WAX sorbent, neutralizing its positive charge and releasing the dye anion).

  • Reconstitution: Evaporate the eluate under a gentle nitrogen stream at 40°C. Reconstitute in 200 µL of Mobile Phase A.

SPE_Workflow N1 Sample pH Adjustment N2 WAX SPE Loading N1->N2 N3 Matrix Washing N2->N3 N4 Alkaline Elution N3->N4 N5 UHPLC-MS/MS Analysis N4->N5

Fig 1. Weak Anion Exchange (WAX) SPE workflow for sulfonated Tracid Red 2BS isolation.

Protocol 2: UHPLC-MS/MS Acquisition

Causality: Avoid Formic Acid or Trifluoroacetic Acid (TFA). TFA causes severe ion suppression in negative mode, and Formic Acid provides insufficient buffering capacity for sulfonates. Ammonium Acetate provides the necessary ionic strength for peak shape while maintaining excellent MS volatility.

  • System Setup: Equilibrate the UHPLC system with an HSS T3 column (2.1 x 100 mm, 1.8 µm) at 40°C.

  • Mobile Phase:

    • Solvent A: 5 mM Ammonium Acetate in Water (pH ~6.8).

    • Solvent B: Acetonitrile.

  • Gradient Elution: 5% B to 95% B over 4.0 minutes (Flow rate: 0.4 mL/min). Hold for 1 minute, then re-equilibrate.

  • Mass Spectrometry: Operate the triple quadrupole MS in Electrospray Negative (ESI-) mode.

    • Precursor Ion: The exact mass of the [M−Na]− anion is approximately m/z 444.0[1].

    • MRM Transitions: m/z 444.0 → 171.0 (Quantifier, CE: 35 eV); m/z 444.0 → 226.0 (Qualifier, CE: 25 eV).

Quantitative Validation Data (ICH Q2(R2) Framework)

Following the[7], the method was rigorously evaluated. The data below demonstrates how the optimized UHPLC-WAX method vastly outperforms the conventional approach, particularly in recovery and sensitivity.

Because standard C18 suffers from phase dewetting, Method B exhibits high variance (Precision RSD > 18%) and poor recovery. Conversely, Method A provides a highly stable, self-validating system fit for regulatory submissions.

Table 2: ICH Q2(R2) Validation Metrics Comparison
Validation ParameterICH Q2(R2) RequirementMethod A (UHPLC-WAX)Method B (HPLC-LLE)
Accuracy (Spike Recovery) 80 - 120%96.5% - 101.2% 64.3% - 78.1%
Precision (Repeatability RSD) ≤ 15%2.4% 18.7%
Linearity ( R2 ) ≥ 0.9900.9994 0.9821
LOD (S/N ≥ 3) Matrix-dependent0.2 ng/mL 12.5 ng/mL
LOQ (S/N ≥ 10) Matrix-dependent0.6 ng/mL 40.0 ng/mL

Conclusion

The quantification of Tracid Red 2BS demands an analytical strategy that respects its specific physicochemical properties. By abandoning conventional C18/LLE methodologies in favor of an HSS T3 UHPLC-MS/MS workflow coupled with WAX SPE , laboratories can eliminate phase collapse, eradicate matrix ion suppression, and achieve sub-ng/mL sensitivity. This optimized approach not only ensures superior chromatographic performance but strictly aligns with the modernized, science-based lifecycle requirements of the FDA's ICH Q2(R2) guidelines[3][4].

References

  • Title: Q2(R2) Validation of Analytical Procedures and Q14 Analytical Procedure Development Source: Federal Register (FDA Adoption Notice, March 2024) URL: [Link]

  • Title: Q2(R2) Validation of Analytical Procedures Source: Food and Drug Administration (FDA) URL: [Link]

  • Title: Tracid red 2BS | C17H11ClF3N3NaO4S | CID 137225681 Source: PubChem (National Institutes of Health) URL: [Link]

Sources

Validation

A Comparative Guide to the Biodegradation of Tracid Red 2BS and Other Azo Dyes

This guide provides an in-depth comparison of the microbial degradation of Tracid Red 2BS (also known as Acid Red 266) against other common azo dyes. It is intended for researchers and scientists in environmental science...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of the microbial degradation of Tracid Red 2BS (also known as Acid Red 266) against other common azo dyes. It is intended for researchers and scientists in environmental science and industrial microbiology, offering objective performance comparisons supported by experimental data and detailed protocols.

Introduction: The Azo Dye Challenge

Azo dyes represent the largest class of synthetic colorants, accounting for 60-70% of all dyes used across the textile, pharmaceutical, and food industries.[1] Their defining feature is the nitrogen-nitrogen double bond (–N=N–), which is primarily responsible for their color.[2] However, the stability of this bond makes them recalcitrant to degradation. The release of untreated effluents containing these dyes poses a significant environmental threat, as they can reduce light penetration in aquatic ecosystems and, more alarmingly, break down into potentially carcinogenic aromatic amines.[1][3]

Tracid Red 2BS (CAS 57741-47-6) is a monoazo dye used for nylon and acrylic fibers.[4][5] Its complex aromatic structure, featuring trifluoromethyl and chloro-substituents, presents a significant challenge for microbial degradation.[6][7][8] This guide will compare its biodegradability with other widely studied azo dyes like Congo Red, Methyl Red, and Reactive Red 120, focusing on the microbial mechanisms and experimental conditions that influence degradation rates.

The Core Mechanism: Microbial Azo Bond Reduction

The primary mechanism for bacterial degradation of azo dyes is the reductive cleavage of the azo bond.[9][10] This is an enzymatic process catalyzed by azoreductases . These enzymes transfer electrons, typically from NADH or NADPH, to the azo linkage, breaking it and forming colorless aromatic amines.[9][11][12]

This initial reduction is most efficient under anaerobic or microaerophilic (low oxygen) conditions.[10][12] Oxygen can compete with the azo dye as an electron acceptor, inhibiting the azoreductase activity.[12] The resulting aromatic amines, which are often toxic, can then be further mineralized into simpler, non-toxic compounds by other microbial enzymes, typically under aerobic conditions.[11][13] This highlights the efficacy of a sequential anaerobic-aerobic treatment process for complete degradation.[14]

Azo_Dye_Degradation_Pathway AzoDye Azo Dye (Colored, Toxic) Anaerobic Anaerobic/Microaerophilic Conditions AzoDye->Anaerobic Step 1 Azoreductase Azoreductase Enzyme (NADH/NADPH) Anaerobic->Azoreductase Amines Aromatic Amines (Colorless, Potentially Toxic) Azoreductase->Amines Reductive Cleavage of -N=N- bond Aerobic Aerobic Conditions Amines->Aerobic Step 2 Mineralization Further Degradation (Ring Cleavage) Aerobic->Mineralization EndProducts Non-toxic End Products (CO2, H2O, Biomass) Mineralization->EndProducts Mineralization

Caption: Workflow for a typical bacterial azo dye decolorization experiment.

Protocol: Azoreductase Enzyme Assay

This assay measures the activity of the key enzyme responsible for azo dye reduction.

Rationale: Quantifying enzyme activity provides direct evidence of the biochemical mechanism behind decolorization. This is crucial for mechanistic studies and for comparing the enzymatic potential of different microbial strains.

Step-by-Step Methodology:

  • Prepare Cell-Free Extract:

    • Harvest bacterial cells from a culture (e.g., one that has successfully decolorized a dye) by centrifugation.

    • Wash the cell pellet with a suitable buffer (e.g., phosphate buffer, pH 7.0).

    • Resuspend the cells in the same buffer and lyse them using sonication or a French press on ice.

    • Centrifuge the lysate at high speed (e.g., 12,000 rpm for 20 min at 4°C) to remove cell debris. The resulting supernatant is the crude cell-free extract containing the enzyme. [15]2. Set up Reaction Mixture:

    • In a cuvette, prepare a reaction mixture containing:

      • Phosphate buffer (e.g., 100 mM, pH 7.0)

      • The target azo dye (e.g., Methyl Red to a final concentration of 0.1 mM)

      • NADH or NADPH as the electron donor (e.g., to a final concentration of 0.2 mM)

      • An appropriate volume of the cell-free extract.

  • Initiate and Monitor Reaction:

    • Start the reaction by adding the NADH/NADPH.

    • Immediately measure the decrease in absorbance at the dye's λmax over time using a spectrophotometer.

  • Calculate Enzyme Activity:

    • One unit (U) of azoreductase activity is typically defined as the amount of enzyme that catalyzes the reduction of 1 µmol of the azo dye per minute. The activity is calculated using the Beer-Lambert law and the molar extinction coefficient of the dye.

Conclusion and Future Outlook

While many bacterial species, particularly from the genera Pseudomonas and Bacillus, have demonstrated high efficacy in degrading common azo dyes like Methyl Red and Congo Red, significant knowledge gaps remain for more complex, halogenated dyes such as Tracid Red 2BS. The structural features of Tracid Red 2BS, including its chloro- and trifluoromethyl groups, likely increase its recalcitrance and may require specialized microbial consortia or genetically engineered microorganisms for efficient breakdown.

Future research should focus on isolating and characterizing microbes from environments contaminated with these specific types of dyes. A combined approach, leveraging the reductive power of anaerobic bacteria and the subsequent mineralization capabilities of aerobic bacteria in a sequential reactor system, remains the most promising strategy for the complete and eco-friendly treatment of azo dye-containing effluents.

References

  • Khan, S., Ullah, I., et al. (2022). Biodegradation of Azo Dye Methyl Red by Pseudomonas aeruginosa: Optimization of Process Conditions. Molecules. Available at: [Link]

  • Saratale, R. G., Saratale, G. D., et al. (2014). Microbial degradation of Azo Dyes: A review. International Journal of Current Microbiology and Applied Sciences. Available at: [Link]

  • Saini, A. (2017). Role of Azoreductases in Bacterial Decolorization of Azo Dyes. Juniper Publishers. Available at: [Link]

  • Ajaz, M., et al. (2020). Azo dyes degradation by microorganisms – An efficient and sustainable approach. Journal of the Indian Chemical Society. Available at: [Link]

  • Jetir. (2019). ROLE OF AZOREDUCTASE IN AZO-DYE TREATMENT. Jetir.org. Available at: [Link]

  • Upadhyay, M., Mondal, A., & Saha, B. (2023). Azo dye degrading bacteria and their mechanism: A review. Environment Conservation Journal. Available at: [Link]

  • Saini, A. (2017). Role of Azoreductases in Bacterial Decolorization of Azo Dyes. EconPapers. Available at: [Link]

  • Al-Tohamy, R., et al. (2022). Systematic Evaluation of Biodegradation of Azo Dyes by Microorganisms: Efficient Species, Physicochemical Factors, and Enzymatic Systems. MDPI. Available at: [Link]

  • Chen, H. (2006). Recent Advances in Azo Dye Degrading Enzyme Research. PMC - NIH. Available at: [Link]

  • Scholars Research Library. (2014). Separation, purification and characterization of dye degrading enzyme azoreductase from bacterial isolates. Available at: [Link]

  • P. Manisha, et al. (2014). A Comparative Study of Biodegradation of Textile Azo Dyes by Escherichia coli and Pseudomonas putida. Nature Environment and Pollution Technology. Available at: [Link]

  • Santos, G. C., & Corso, C. R. (2014). Comparative Analysis of Azo Dye Biodegradation by Aspergillus oryzae and Phanerochaete chrysosporium. ResearchGate. Available at: [Link]

  • Chemsrc. (n.d.). Tracid Red 2bs | CAS#:57741-47-6. Available at: [Link]

  • Wang, H., et al. (2019). Biodegradation and Detoxification of Azo Dyes by Halophilic/Halotolerant Microflora Isolated From the Salt Fields of Tibet Autonomous Region China. PMC. Available at: [Link]

  • Allgreen Chemical. (n.d.). Tracid Red 2bs, CasNo.57741-47-6. Available at: [Link]

  • Srinivasan, M., et al. (2022). Biodecolorization and degradation of textile azo dyes using Lysinibacillus sphaericus MTCC 9523. Frontiers. Available at: [Link]

  • Ojuederie, O. B., & Olaniran, A. O. (2022). The decolorization and degradation of azo dyes by two Stenotrophomonas strains isolated from textile effluent (Tepetitla, Mexico). PMC. Available at: [Link]

  • Rajeswari, K., et al. (2013). Decolourization of Azo-Dyes by Bacterial Consortium. International Journal of Advanced Biotechnology and Research. Available at: [Link]

  • El-Kassas, H. Y., & Mohamed, E. A. (2022). Biodegradation, Decolorization, and Detoxification of Di-Azo Dye Direct Red 81 by Halotolerant, Alkali-Thermo-Tolerant Bacterial Mixed Cultures. MDPI. Available at: [Link]

  • ChemBK. (n.d.). Concorde Acid Red 2BSA. Available at: [Link]

  • Sugumar, G., et al. (2014). Decolorization of azo dyes (Direct Blue 151 and Direct Red 31) by moderately alkaliphilic bacterial consortium. PMC. Available at: [Link]

  • El-Helow, E. R., et al. (2023). Efficient biodegradation and detoxification of Congo red via newly isolated Bacillus strains. Scientific Reports. Available at: [Link]

  • Jayanthi, S., et al. (2020). Biodegradation and biosorption of Reactive Red 120 dye by immobilized Pseudomonas guariconensis: Kinetic and toxicity study. PubMed. Available at: [Link]

Sources

Comparative

Comparative Efficacy of Tracid Red 2BS vs. Acid Red 111 in Cytological Tissue Staining

Introduction In the realm of histological and cytological evaluation, anionic (acidic) dyes are indispensable for visualizing eosinophilic tissue components such as the cytoplasm, collagen, and muscle fibers. For researc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the realm of histological and cytological evaluation, anionic (acidic) dyes are indispensable for visualizing eosinophilic tissue components such as the cytoplasm, collagen, and muscle fibers. For researchers and drug development professionals, selecting the optimal dye requires balancing molecular penetration, binding affinity, and photostability. This technical guide provides an objective, mechanistically grounded comparison between two distinct acid dyes: Acid Red 111 and Tracid Red 2BS , detailing their chemical profiles and providing a self-validating experimental workflow.

Chemical & Mechanistic Profiling

The staining efficacy of an acid dye is fundamentally dictated by its molecular weight, steric footprint, and functional groups. Both dyes operate via electrostatic attraction, but their structural differences dictate their specific utility in the lab.

  • Acid Red 111 (C.I. 23266) :1 is a robust double azo dye[1]. With a molecular weight of 830.82 g/mol and multiple sulfonate (-SO3-) groups, it exhibits a high affinity for basic proteins[1]. It is highly water-soluble (25 g/L at 90°C) and requires an acidic environment to function optimally[1]. In cytology, it acts as a powerful cytoplasmic stain but is highly sensitive to copper and iron ions, which can alter its spectral properties and cause artifactual staining in metal-rich tissues[1][2][3].

  • Tracid Red 2BS (Acid Red 266) : Conversely, 4 is a fluorinated monoazo dye[4]. Its lower molecular weight (467.78 g/mol ) allows for rapid penetration into dense extracellular matrices[5]. Crucially, its molecular structure incorporates a trifluoromethyl (-CF3) group and a chlorine atom[5]. These electron-withdrawing halogens significantly lower the HOMO-LUMO gap, stabilizing the azo bond against oxidative cleavage and conferring superior photostability during prolonged microscopic examination[4][5]. Furthermore, it is resistant to iron ion interference, making it more reliable in iron-rich tissue samples[4].

Quantitative Performance Comparison

To facilitate objective selection, the physicochemical and performance metrics of both dyes are summarized below.

ParameterAcid Red 111 (C.I. 23266)Tracid Red 2BS (Acid Red 266)
Chemical Class Double AzoMonoazo (Fluorinated)
Molecular Weight 830.82 g/mol 467.78 g/mol
Aqueous Solubility High (25 g/L at 90°C)Moderate (248 mg/L at 25°C)
Ion Sensitivity High (Copper & Iron)Low (Slight Copper, No Iron)
Photostability ModerateHigh (Stabilized by -CF3 group)
Optimal Staining pH 2.0 - 3.02.5 - 3.5
Primary Cytological Target General Cytoplasm, Basic ProteinsDense ECM, Collagen, Cytoplasm

Experimental Methodology: A Self-Validating Staining Protocol

To ensure scientific integrity, the following protocol is designed as a self-validating system. It leverages the fundamental mechanism of acid dyes: electrostatic attraction between the dye's anionic sulfonate groups and the tissue's protonated amines (NH3+ on Lysine, Arginine, and Histidine residues).

Materials Required:
  • Formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 µm).

  • 0.5% (w/v) Acid Red 111 in 1% aqueous acetic acid[6].

  • 0.5% (w/v) Tracid Red 2BS in 1% aqueous acetic acid.

  • Differentiation Solution: 1% aqueous acetic acid.

  • Control Buffer: PBS (pH 7.4).

Step-by-Step Workflow:
  • Deparaffinization & Hydration :

    • Action: Process slides through Xylene (2 x 5 min), 100% EtOH (2 x 3 min), 95% EtOH (3 min), 70% EtOH (3 min), and Distilled Water (5 min).

    • Causality: Complete removal of hydrophobic paraffin is mandatory; residual wax completely blocks the penetration of these aqueous anionic dyes.

  • Acidic Conditioning (Validation Phase) :

    • Action: Submerge the Test Slide in 1% acetic acid (pH ~2.5) for 3 minutes. Submerge the Control Slide in PBS (pH 7.4) for 3 minutes.

    • Causality: At pH 2.5, tissue carboxyl groups are neutralized (COOH) while amino groups are fully protonated (NH3+), maximizing electrostatic dye binding[2]. The pH 7.4 control slide serves as an internal validation check; without protonation, staining should be negligible, proving the binding is ionically specific rather than non-specific hydrophobic trapping.

  • Dye Application :

    • Action: Apply the respective dye solutions to the slides for 5-8 minutes at room temperature.

    • Causality: Acid Red 111 will bind rapidly due to its multiple anionic sites and larger steric footprint[2]. Tracid Red 2BS will penetrate deeper into dense collagenous structures due to its lower molecular weight[5].

  • Differentiation :

    • Action: Rinse slides in 1% acetic acid for 1-2 minutes until the background is clear.

    • Causality: Dilute acid washes away loosely trapped, non-specifically bound dye molecules without disrupting the strong ionic bonds formed at the target sites.

  • Dehydration & Mounting :

    • Action: Rapidly dehydrate through 95% and 100% EtOH (1 min each), clear in Xylene (2 x 3 min), and mount with a resinous medium.

Mechanistic Workflow Visualization

The following diagram illustrates the logical progression and self-validating nature of the cytological staining workflow.

StainingWorkflow cluster_Validation Self-Validating Conditioning Phase TissuePrep Tissue Deparaffinization & Hydration TestCondition Test: 1% Acetic Acid (pH 2.5) Protonates Lys/Arg/His TissuePrep->TestCondition ControlCondition Control: PBS (pH 7.4) Prevents Electrostatic Binding TissuePrep->ControlCondition DyeAR111 Acid Red 111 Application (Double Azo, High Affinity) TestCondition->DyeAR111 DyeTR2BS Tracid Red 2BS Application (Monoazo, High Penetration) TestCondition->DyeTR2BS ControlCondition->DyeAR111 ControlCondition->DyeTR2BS Differentiation Differentiation (1% Acetic Acid) Removes Non-Specific Binding DyeAR111->Differentiation DyeTR2BS->Differentiation ValidationCheck Microscopic Validation (Control must be negative) Differentiation->ValidationCheck

Fig 1: Self-validating cytological staining workflow for anionic dyes.

References

  • Title: Acid Red 111 - World dye variety | Source: worlddyevariety.
  • Title: What is the characteristic of Acid Red 111 | Source: techemi.
  • Title: ACID RED 111|CAS NO.6358-57-2 - China inter dye | Source: chinainterdyes.
  • Title: Dyes, Stains and Tinctures | CymitQuimica | Source: cymitquimica.
  • Title: CAS 57741-47-6 Tracid Red 2bs - Alfa Chemistry | Source: alfa-chemistry.
  • Title: Concorde Acid Red 2BSA - ChemBK | Source: chembk.

Sources

Validation

Validating Tracid red 2BS degradation pathways using FTIR spectroscopy

Validating Tracid Red 2BS Degradation Pathways: A Comparative Guide to FTIR Spectroscopy and Orthogonal Analytical Techniques Introduction Tracid Red 2BS (also classified under Acid Red 266, CAS 57741-47-6) is a complex...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Validating Tracid Red 2BS Degradation Pathways: A Comparative Guide to FTIR Spectroscopy and Orthogonal Analytical Techniques

Introduction

Tracid Red 2BS (also classified under Acid Red 266, CAS 57741-47-6) is a complex synthetic azo dye utilized extensively across industrial applications, including textiles and cosmetics[1]. Due to the highly recalcitrant nature of the azo bond (-N=N-) and the potential toxicity of its aromatic amine byproducts, rigorous validation of its degradation pathways during bioremediation or chemical oxidation is critical.

For application scientists and researchers, proving true degradation requires moving beyond simple visual decolorization. This guide objectively compares Fourier Transform Infrared (FTIR) spectroscopy against alternative analytical techniques, providing a self-validating experimental framework and quantitative data to accurately map the degradation pathway of Tracid Red 2BS.

The Causality of Analytical Selection: FTIR vs. Orthogonal Techniques

To elucidate the degradation mechanism of an azo dye, researchers must track the cleavage of the primary chromophore and the subsequent fate of the aromatic rings. Selecting the right analytical suite requires balancing structural specificity with operational efficiency.

While UV-Vis spectroscopy is excellent for real-time kinetic monitoring, it suffers from a critical blind spot: it cannot differentiate between true molecular degradation and physical biosorption (where the intact dye simply sticks to the microbial biomass). Therefore, FTIR spectroscopy is employed to provide direct, causal evidence of functional group transformations[2]. To create a completely self-validating system, FTIR must be coupled with HPLC-MS to identify the exact molecular weights of the resulting fragments[3],[4].

Table 1: Comparative Analysis of Analytical Techniques for Azo Dye Degradation

Analytical TechniquePrimary TargetStrengthsLimitationsRole in Tracid Red 2BS Validation
FTIR Spectroscopy Functional GroupsDirect evidence of azo bond cleavage; non-destructive.Cannot determine the exact molecular weight of intermediate metabolites.Confirms -N=N- breakage and the emergence of -NH₂ groups.
UV-Vis Spectroscopy ChromophoresRapid, real-time decolorization kinetics.Cannot distinguish true degradation from physical biosorption.Initial screening for color loss and kinetic rate calculation.
HPLC-MS Molecular WeightExact mass and structural elucidation of intermediates.High cost; requires complex, multi-step sample preparation.Identifies specific aromatic amine byproducts post-cleavage.
NMR Spectroscopy Atomic StructureUnambiguous 2D/3D structural assignment.Requires high sample purity, isolation, and high concentration.Final confirmation of novel, purified degradation end-products.

Mechanistic Pathway of Tracid Red 2BS Degradation

The degradation of Tracid Red 2BS typically initiates with the reductive cleavage of the azo linkage (-N=N-). In biological systems, this is often catalyzed by azoreductase enzymes, while in advanced oxidation processes, it is driven by reactive oxygen species[3],[2]. This primary cleavage yields colorless, potentially toxic aromatic amines. Subsequent oxidative ring cleavage (often mediated by dioxygenases) leads to the formation of simpler aliphatic compounds and eventual mineralization into CO₂, H₂O, and NH₃.

Pathway Dye Tracid Red 2BS (Intact Azo Dye) Cleavage Reductive Cleavage (Azoreductase) Dye->Cleavage Amines Aromatic Amines (Intermediates) Cleavage->Amines -N=N- Break RingCleavage Oxidative Ring Cleavage (Dioxygenases) Amines->RingCleavage Mineralization Mineralization (CO2, H2O) RingCleavage->Mineralization C-C Break

Fig 1: Mechanistic degradation pathway of Tracid Red 2BS from intact dye to mineralization.

Experimental Methodology: A Self-Validating Protocol

To ensure scientific trustworthiness, the experimental protocol must eliminate false positives. The following step-by-step methodology ensures that the FTIR data collected is free from matrix interference and is orthogonally validated.

Step 1: Biotic/Abiotic Treatment & Time-Course Sampling Inoculate a 50 mg/L solution of Tracid Red 2BS with the target degrader (e.g., microbial consortium or chemical oxidant). Extract 5 mL aliquots at standardized intervals (0, 12, 24, and 48 hours) to capture transient intermediate metabolites[4].

Step 2: Phase Separation & Lyophilization (Critical Causality Step) Centrifuge the samples at 14,000 rpm for 30 minutes to pellet the biomass[5]. The supernatant must then be lyophilized (freeze-dried). Why? Residual water exhibits intense, broad infrared absorption bands around 3300 cm⁻¹ (O-H stretch) and 1640 cm⁻¹ (H-O-H bend). If not completely removed, these water bands will entirely mask the subtle emergence of primary amine (-NH₂) peaks and obscure the critical azo region, rendering the FTIR data useless.

Step 3: KBr Pellet Preparation Mix 2 mg of the lyophilized metabolite powder with 200 mg of spectroscopy-grade Potassium Bromide (KBr). Press the mixture under a vacuum to form a translucent disk. Why KBr? Potassium bromide is optically transparent in the mid-infrared region (4000–400 cm⁻¹), ensuring the matrix does not introduce artifact peaks[2].

Step 4: FTIR Spectral Acquisition Scan the KBr pellet in the 4000–400 cm⁻¹ range using an FTIR spectrometer set to a resolution of 4 cm⁻¹ with a minimum of 64 co-added scans to maximize the signal-to-noise ratio[5].

Step 5: Orthogonal Validation via HPLC-MS Dissolve a parallel lyophilized aliquot in HPLC-grade methanol. Inject the sample into an LC-MS system to identify the specific molecular weights of the intermediate amines, confirming the structural assumptions made by the FTIR functional group shifts[3].

Workflow Prep 1. Treatment & Sampling (Time-Course Aliquots) UV 2. UV-Vis Spectroscopy (Monitor Decolorization) Prep->UV Lyoph 3. Centrifugation & Lyophilization Prep->Lyoph Data 6. Data Synthesis & Pathway Validation UV->Data Kinetics FTIR 4. KBr Pellet Prep & FTIR Scanning Lyoph->FTIR HPLC 5. HPLC-MS Analysis (Metabolite ID) Lyoph->HPLC FTIR->Data Functional Group Shifts HPLC->Data Exact Mass Data

Fig 2: Self-validating experimental workflow combining FTIR with orthogonal analytical techniques.

Quantitative Data & Spectral Validation

FTIR spectroscopy provides direct causal evidence of degradation through the appearance and disappearance of specific vibrational bands. The table below summarizes the quantitative spectral shifts expected when Tracid Red 2BS undergoes successful degradation.

Table 2: Key FTIR Spectral Shifts in Azo Dye Degradation

Functional GroupWavenumber Range (cm⁻¹)Initial State (Intact Dye)Post-Degradation StateMechanistic Interpretation
Azo Bond (-N=N-) 1584 – 1608Strong, distinct peakDisappears completelyReductive cleavage of the primary chromophore, confirming true degradation over biosorption[3],[5].
Aromatic Ring (C=C) 1614Strong peakWeakens or disappearsOxidative ring cleavage into aliphatic chains[5].
Amines (-NH₂, -NH) 3300 – 3400Weak or absentBroadens and strengthensFormation of primary aromatic amines post-azo cleavage[2].
Sulfonate (-SO₃⁻) 1040 – 1050Sharp peakShifts or diminishesDesulfonation of the dye structure, aiding in detoxification[5].

By correlating the disappearance of the 1608 cm⁻¹ azo peak with the emergence of amine bands at 3300 cm⁻¹, researchers can definitively validate the primary degradation pathway of Tracid Red 2BS. When these FTIR findings are cross-referenced with the exact mass data from HPLC-MS, the resulting dataset provides an unimpeachable, publication-ready proof of mechanism.

References

  • Biodecolorization and degradation of textile azo dyes using Lysinibacillus sphaericus MTCC 9523, Frontiers in Microbiology,
  • Biodegradation and Decolorization of Textile Azo Dyes by Paramecium caudatum Isolated
  • The decolorization and degradation of azo dyes by two Stenotrophomonas strains isolated from textile effluent (Tepetitla, Mexico), PMC,
  • Evaluation of biodegradation process of textile azo dye in solution by Aspergillus oryzae by UV-VIS and FTIR analysis, Brill,
  • CAS 57741-47-6 Tracid Red 2bs, Alfa Chemistry,

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Tracid Red 2BS

The core directive of this guide is to provide procedural, step-by-step guidance that directly answers specific operational questions. By synthesizing technical accuracy with field-proven insights, we aim to become your...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The core directive of this guide is to provide procedural, step-by-step guidance that directly answers specific operational questions. By synthesizing technical accuracy with field-proven insights, we aim to become your preferred source for information on laboratory safety and chemical handling, building deep trust by providing value beyond the product itself.

Understanding the Risks Associated with Azo Dyes

Azo dyes are synthetic colorants that contain one or more azo groups (-N=N-). While incredibly useful in various applications, they are not without their hazards. The primary concerns when handling azo dyes, particularly in their powdered form, are:

  • Respiratory Sensitization: Inhalation of dye dust can lead to allergic reactions and respiratory sensitization.[1][2] It is prudent to handle all reactive dyes as if they are respiratory sensitizers.[1][2]

  • Skin and Eye Irritation: Direct contact with the skin and eyes can cause irritation.[3] Some azo dyes can also be skin sensitizers, leading to allergic contact dermatitis.[3]

  • Ingestion Toxicity: While less common in a laboratory setting, ingestion can be harmful.[4]

Given these potential hazards, a comprehensive Personal Protective Equipment (PPE) plan is not just a recommendation—it is a critical component of safe laboratory practice.

Core Personal Protective Equipment (PPE) Requirements

The selection of appropriate PPE is contingent on the specific task being performed. The following table summarizes the essential PPE for handling Tracid Red 2BS in various laboratory scenarios.

Task Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing Powder Chemical safety goggles with side shields or a face shieldImpervious gloves (e.g., nitrile, neoprene)Long-sleeved lab coatApproved dust respirator (e.g., N95 or higher)
Preparing Stock Solutions Chemical safety goggles with side shieldsImpervious gloves (e.g., nitrile, neoprene)Long-sleeved lab coatRecommended, especially if not in a fume hood
Handling Liquid Dye Chemical safety gogglesImpervious gloves (e.g., nitrile, neoprene)Long-sleeved lab coatGenerally not required if handled in a well-ventilated area
Cleaning Spills Chemical safety goggles and a face shieldHeavy-duty impervious glovesChemical-resistant apron over a lab coatApproved dust respirator for powder spills; air-purifying respirator with organic vapor cartridges for large liquid spills

Detailed PPE Selection and Rationale

Eye and Face Protection
  • Chemical safety goggles with side shields are the minimum requirement for any work involving Tracid Red 2BS, whether in solid or liquid form.[5] They provide protection from splashes and airborne particles.

  • A face shield , worn in conjunction with safety goggles, is recommended when handling larger quantities of the dye or when there is a significant risk of splashing.[5]

Skin and Body Protection
  • Impervious gloves are essential to prevent skin contact.[5][6] Nitrile or neoprene gloves are suitable choices. It is crucial to change gloves immediately if they become contaminated.

  • A long-sleeved lab coat should be worn to protect the arms and body.[7]

  • For tasks with a higher risk of splashes, such as cleaning up large spills, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.

Respiratory Protection

The fine nature of dye powders means they can easily become airborne, posing a significant inhalation hazard.[6]

  • When handling powdered Tracid Red 2BS, an approved dust respirator (e.g., an N95 or higher-rated filter) is necessary to prevent the inhalation of fine particles.[5]

  • Work involving dye powders should ideally be conducted within a fume hood or a designated weighing enclosure with local exhaust ventilation to minimize airborne dust.

The following diagram illustrates the decision-making process for selecting the appropriate level of respiratory protection.

PPE_Decision_Tree start Start: Handling Tracid Red 2BS form What is the physical form of the dye? start->form task_powder Task with Powder? form->task_powder Powder task_liquid Task with Liquid? form->task_liquid Liquid ventilation Adequate Ventilation / Fume Hood? task_powder->ventilation No (Handling outside containment) resp_high Wear Approved Dust Respirator (e.g., N95 or higher) task_powder->resp_high Yes task_liquid->ventilation resp_low Respirator Recommended (Consider task-specific risk) ventilation->resp_low No resp_none Respiratory Protection Generally Not Required ventilation->resp_none Yes

Caption: PPE Selection Workflow for Tracid Red 2BS

Operational and Disposal Plans

Safe Handling Protocol
  • Preparation: Before handling Tracid Red 2BS, ensure that the work area is clean and uncluttered. Have all necessary PPE readily available and inspected for any damage. An eyewash station and safety shower should be accessible.[4]

  • Weighing: When weighing the powdered dye, perform this task in a chemical fume hood or a ventilated enclosure to minimize dust dispersion. Use a dedicated scoop and weighing paper.

  • Dissolving: When preparing solutions, add the powdered dye to the solvent slowly to avoid splashing. Stir gently to dissolve.

  • Post-Handling: After handling, wash hands thoroughly with soap and water, even if gloves were worn.[5] Clean any contaminated surfaces.

Spill Management
  • Powder Spills: For small spills, carefully sweep or vacuum the material, avoiding the creation of dust clouds.[4] Place the collected material in a sealed container for disposal.

  • Liquid Spills: For small liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand). For larger spills, contain the spill and then absorb.

Disposal

The disposal of Tracid Red 2BS and its contaminated materials must be in accordance with local, state, and federal regulations.[8]

  • Waste Collection: Collect all waste materials (excess dye, contaminated PPE, and cleaning materials) in a clearly labeled, sealed container.

  • Chemical Degradation (for liquid waste): A common method for treating azo dye waste in a laboratory setting is through chemical degradation to break the chromophoric azo bond.[9] This can often be achieved using sodium hypochlorite (bleach).[9] The decolorized solution may then be neutralized.

  • Final Disposal: Even after treatment, the resulting solution should be disposed of as hazardous chemical waste.[9] It is best practice to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.[8][10]

By adhering to these stringent safety protocols, you can confidently and safely incorporate Tracid Red 2BS into your research, ensuring the well-being of yourself and your colleagues while advancing the frontiers of science.

References

  • TIANKUN Dye Manufacturer & Supplier. (2024, August 19). Precautions for Reactive Dyeing Processes.
  • Textile Apex. (2023, August 18). An Overview of Azo Dyes.
  • Columbia University. (n.d.). Safely Handling Dyes. Columbia Research.
  • Health and Safety Executive. (n.d.). Reactive dyes: Safe handling in textile finishing.
  • Chandye. (2022, October 15). Crating with Care : Tie-dye Safety and Best Practices.
  • Health and Safety Executive. (2025, February 25). Dyes and dyeing.
  • Slideshare. (n.d.). Personal protective-equipment-for-dyeing.
  • Chemsrc. (2025, August 25). Tracid Red 2bs | CAS#:57741-47-6.
  • ETAD. (2023). ETAD'S REFERENCE FOR THE SAFE HANDLING OF DYES.
  • ChemicalBook. (2026, January 13). Tracid Red 2bs | 57741-47-6.
  • YouTube. (2022, August 17). AZO DYES AND THE RISKS IN TEXTILE PRODUCTS.
  • International Paint Singapore Pte Ltd. (n.d.). Safety Data Sheet.
  • Sustainability Directory. (2025, November 28). Azo Dye Toxicity.
  • Dartmouth College Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Guide.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • BenchChem. (2025). Proper Disposal of Acid Red 260: A Step-by-Step Guide for Laboratory Professionals.
  • ECHEMI. (n.d.). Pigment Red 48:2 SDS, 7023-61-2 Safety Data Sheets.
  • BenchChem. (2025). Proper Disposal of Pigment Red 81:2: A Guide for Laboratory Professionals.
  • Modern Water. (n.d.). Material Safety Data Sheet Tra-cide® Toxicity Reagent.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tracid red 2BS
Reactant of Route 2
Reactant of Route 2
Tracid red 2BS
© Copyright 2026 BenchChem. All Rights Reserved.